molecular formula C8H19O4P B12052155 Dibutyl Phosphate-d18

Dibutyl Phosphate-d18

カタログ番号: B12052155
分子量: 228.32 g/mol
InChIキー: JYFHYPJRHGVZDY-VAZJTQEUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibutyl Phosphate-d18 is a useful research compound. Its molecular formula is C8H19O4P and its molecular weight is 228.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H19O4P

分子量

228.32 g/mol

IUPAC名

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate

InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2

InChIキー

JYFHYPJRHGVZDY-VAZJTQEUSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

正規SMILES

CCCCOP(=O)(O)OCCCC

製品の起源

United States

Foundational & Exploratory

Technical Guide: Certificate of Analysis for Dibutyl Phosphate-d18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quality control and characterization of Dibutyl Phosphate-d18. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the analytical data and methodologies associated with this isotopically labeled compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound.

Table 1: General Properties and Identification

ParameterSpecificationResult
Product Name This compoundConforms
CAS Number 156213-21-7Conforms
Molecular Formula C₈HD₁₈O₄PConforms
Molecular Weight 228.32 g/mol Conforms
Appearance Colourless OilClear Colourless Oil[1]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly)[1][2]

Table 2: Purity and Isotopic Enrichment

ParameterSpecificationResultMethod
HPLC Purity >95%98.45% (by ELSD)[1]High-Performance Liquid Chromatography
Isotopic Purity >95%99.5%[1]Mass Spectrometry
Elemental Analysis Conforms to Structure%C: 42.20, %H: 8.49[1]Combustion Analysis
NMR Conformance Conforms to StructureConforms[1]¹H NMR, ³¹P NMR
Mass Spec Conformance Conforms to StructureConforms[1]Mass Spectrometry

Table 3: Isotopic Distribution [1]

IsotopeNormalized Intensity (%)
d₀ - d₁₄0.00
d₁₅0.04
d₁₆0.50
d₁₇8.84
d₁₈90.62

Experimental Protocols

The following sections detail the methodologies used for the key analytical experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Methodology: A reverse-phase HPLC method is a common approach for the analysis of dibutyl phosphate (B84403).

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. An Evaporative Light Scattering Detector (ELSD) is often used for compounds lacking a strong UV chromophore.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile (B52724) is common. The gradient program is optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Injection Volume: A small volume, typically 10 µL, of a well-characterized sample solution is injected.

  • Detection: ELSD is used for detection, as noted in the certificate of analysis. This detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte.

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation

Objective: To confirm the molecular weight and determine the isotopic purity of this compound.

Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing organophosphates.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Analysis can be performed in both positive and negative ion modes. The negative ion mode is often preferred for phosphates as it readily forms the [M-H]⁻ ion.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or introduced via an HPLC system.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis:

    • Structural Confirmation: The observed molecular ion peak is compared to the calculated theoretical mass of this compound.

    • Isotopic Purity: The relative intensities of the isotopic peaks (d₀ to d₁₈) are measured to determine the isotopic enrichment of the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology: ¹H NMR and ³¹P NMR are powerful techniques for the structural elucidation of organophosphorus compounds.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • The absence of proton signals in the butyl chain regions confirms the high level of deuteration.

    • The presence of a signal corresponding to the P-OH proton can be observed, although its chemical shift can be variable depending on the solvent and concentration.

  • ³¹P NMR:

    • This technique is highly specific for phosphorus-containing compounds.

    • A single peak is expected for this compound, and its chemical shift is characteristic of a dialkyl phosphate. This provides unambiguous confirmation of the phosphate functional group.

  • Data Analysis: The obtained spectra are compared with reference spectra or theoretical predictions to confirm the identity and structure of the compound.

Elemental Analysis

Objective: To determine the elemental composition (carbon and hydrogen) of the sample.

Methodology: Combustion analysis is the standard method for elemental analysis.

  • Instrumentation: An elemental analyzer.

  • Principle: A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich atmosphere. The resulting combustion gases (CO₂ and H₂O) are separated and quantified by a detector.

  • Data Analysis: The percentages of carbon and hydrogen in the sample are calculated from the amounts of CO₂ and H₂O produced. These experimental values are then compared to the theoretical percentages calculated from the molecular formula of this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for the certification of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Review and Certification Sample_Receipt Sample Receipt and Registration Sample_Preparation Sample Preparation for Analysis Sample_Receipt->Sample_Preparation HPLC HPLC Purity Sample_Preparation->HPLC MS MS (Isotopic Purity & Structure) Sample_Preparation->MS NMR NMR (Structure Confirmation) Sample_Preparation->NMR EA Elemental Analysis Sample_Preparation->EA Data_Review Data Review and Interpretation HPLC->Data_Review MS->Data_Review NMR->Data_Review EA->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Final_Approval Final Quality Approval CoA_Generation->Final_Approval

Caption: Analytical workflow for this compound certification.

Data_Integration cluster_inputs Analytical Data Inputs cluster_assessment Quality Assessment cluster_output Final Certification HPLC_Data HPLC Purity Data Specification_Check Comparison with Specifications HPLC_Data->Specification_Check MS_Data MS Isotopic Data MS_Data->Specification_Check NMR_Data NMR Structural Data NMR_Data->Specification_Check EA_Data Elemental Composition EA_Data->Specification_Check Final_Certificate Certificate of Analysis Specification_Check->Final_Certificate

Caption: Data integration for quality assessment and certification.

References

Determining the Isotopic Purity of Dibutyl Phosphate-d18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Dibutyl Phosphate-d18 (DBP-d18). Ensuring the isotopic enrichment of deuterated standards is critical for their application in various analytical and metabolic studies. This document outlines the core analytical techniques, detailed experimental protocols, and data interpretation strategies essential for the accurate assessment of DBP-d18 isotopic purity.

Introduction

This compound is the deuterated analog of dibutyl phosphate (B84403) (DBP), an organophosphorus compound. Stable isotope-labeled compounds like DBP-d18 are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, environmental analysis, and as internal standards in mass spectrometry-based quantification. The accuracy of these studies is contingent upon the precise knowledge of the isotopic purity of the labeled standard. This guide details the use of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Quantitative Data Summary

The isotopic purity of a commercially available this compound standard was assessed, and the results are summarized below. This data is critical for correcting quantitative measurements where DBP-d18 is used as an internal standard.

Table 1: Isotopic Purity and Distribution of this compound
ParameterValue
Chemical Purity (HPLC) >95%
Isotopic Purity 99.5%
d18 Isotopologue Abundance 90.62%
d17 Isotopologue Abundance 8.84%
d16 Isotopologue Abundance 0.50%
d15 (B612444) Isotopologue Abundance 0.04%

Data sourced from a representative Certificate of Analysis for this compound.[1]

Experimental Protocols

The determination of isotopic purity for DBP-d18 relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) for detailed isotopologue distribution and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the overall deuterium (B1214612) incorporation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by differentiating its various isotopologues based on their precise mass-to-charge ratios.

3.1.1. Sample Preparation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution to a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL, using the same solvent.

3.1.2. Instrumental Method

A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.

  • Liquid Chromatography (LC): While direct infusion can be used, a short chromatographic run can help to separate the analyte from any potential interferences.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for organophosphates, detecting the [M-H]⁻ ion.[2][3]

    • Scan Mode: Full scan mode over a mass range that includes the expected isotopologues (e.g., m/z 220-240).

    • Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

    • Collision Energy: Low collision energy (e.g., 5-10 eV) to minimize fragmentation.

3.1.3. Data Analysis

  • Extract Ion Chromatograms (EICs): Generate EICs for the theoretical exact masses of the [M-H]⁻ ions of the d18, d17, d16, and d15 isotopologues of dibutyl phosphate.

  • Peak Integration: Integrate the area of each EIC peak.

  • Calculate Relative Abundance: The relative abundance of each isotopologue is calculated as the percentage of its peak area relative to the sum of the peak areas of all observed isotopologues.

  • Determine Isotopic Purity: The isotopic purity is typically reported as the abundance of the primary isotopologue (d18).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an alternative and complementary method to assess isotopic purity by quantifying the residual, non-deuterated protons in the molecule.

3.2.1. Sample Preparation

  • Accurate Weighing: Accurately weigh a known amount of this compound (e.g., 10-20 mg) into an NMR tube.

  • Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a sharp, well-resolved signal that does not overlap with any residual signals from the analyte.

  • Solvent: Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the NMR tube and ensure complete dissolution.

3.2.2. Instrumental Method

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard one-dimensional ¹H NMR experiment.

  • Key Parameters:

    • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the T1 of the slowest relaxing proton) is crucial for accurate quantification. A typical starting point is 30-60 seconds.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

3.2.3. Data Analysis

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

  • Integration: Integrate the area of the well-resolved signal from the internal standard and any residual proton signals from the this compound. The expected regions for residual protons in the butyl chains would be approximately 0.9 ppm (CH₃), 1.4 ppm (CH₂), 1.6 ppm (CH₂), and 3.9 ppm (OCH₂).

  • Calculation of Isotopic Purity: The amount of non-deuterated Dibutyl Phosphate can be calculated relative to the internal standard. The isotopic purity is then determined by subtracting this amount from the total.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the determination of this compound isotopic purity.

Isotopic_Purity_Workflow cluster_Sample Sample Acquisition cluster_Methods Analytical Methodologies cluster_HRMS_Protocol HRMS Protocol cluster_qNMR_Protocol qNMR Protocol cluster_Results Results and Reporting DBP_d18 This compound HRMS High-Resolution Mass Spectrometry DBP_d18->HRMS qNMR Quantitative NMR DBP_d18->qNMR HRMS_Prep Sample Preparation HRMS->HRMS_Prep qNMR_Prep Sample Preparation (with Internal Standard) qNMR->qNMR_Prep HRMS_Analysis LC-HRMS Analysis HRMS_Prep->HRMS_Analysis HRMS_Data Data Processing HRMS_Analysis->HRMS_Data Isotopologue_Dist Isotopologue Distribution HRMS_Data->Isotopologue_Dist qNMR_Analysis 1H NMR Acquisition qNMR_Prep->qNMR_Analysis qNMR_Data Data Processing qNMR_Analysis->qNMR_Data Overall_Purity Overall Isotopic Purity qNMR_Data->Overall_Purity Final_Report Certificate of Analysis Isotopologue_Dist->Final_Report Overall_Purity->Final_Report

Figure 1: Overall workflow for the determination of this compound isotopic purity.

HRMS_Data_Analysis_Flow Raw_Data Raw HRMS Data EIC Extract Ion Chromatograms (d15-d18 isotopologues) Raw_Data->EIC Integration Peak Area Integration EIC->Integration Calculation Calculate Relative Abundance Integration->Calculation Distribution Isotopologue Distribution Plot Calculation->Distribution

Figure 2: Data analysis workflow for HRMS-based isotopic purity determination.

qNMR_Data_Analysis_Flow FID Raw FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum 1H NMR Spectrum Processing->Spectrum Integration Integrate Analyte and Internal Standard Signals Spectrum->Integration Calculation Calculate Molar Ratio and Determine Purity Integration->Calculation Result Isotopic Purity (%) Calculation->Result

Figure 3: Data analysis workflow for qNMR-based isotopic purity determination.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its reliable use in sensitive analytical applications. This guide has detailed robust methodologies using High-Resolution Mass Spectrometry and Quantitative NMR spectroscopy. By following the outlined experimental protocols and data analysis workflows, researchers, scientists, and drug development professionals can confidently assess the isotopic enrichment of their deuterated standards, ensuring the integrity and accuracy of their experimental results.

References

Navigating the Stability of Dibutyl Phosphate-d18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dibutyl Phosphate-d18 (DBP-d18). Understanding the stability profile of this deuterated compound is critical for its effective use as an internal standard in pharmacokinetic and metabolic studies, ensuring the accuracy and reliability of experimental data. This document synthesizes available data on the storage, handling, and potential degradation pathways of DBP-d18 and its non-labeled analogue, offering a foundational resource for laboratory professionals.

Core Stability Profile and Recommended Storage

This compound is a stable isotope-labeled form of Dibutyl Phosphate (B84403). While generally stable under normal laboratory conditions, its long-term integrity is contingent upon appropriate storage. The primary degradation pathway for related organophosphate esters is hydrolysis, which can be influenced by temperature, pH, and the presence of acidic or basic catalysts.[1]

Storage Conditions

To ensure maximum shelf-life and prevent degradation, specific storage conditions are recommended based on the form of the material (neat vs. in solution).

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Precautions
Neat Compound +4°CUp to 4 years (based on a specific Certificate of Analysis)[2]Store under an inert atmosphere.
In Solvent -20°CUp to 1 month[3][4][5]Protect from light; store under nitrogen.[3][6]
In Solvent -80°CUp to 6 months[3]Protect from light; store under nitrogen.[3][6]

Note: The provided durations are general recommendations from suppliers. It is crucial to refer to the Certificate of Analysis for lot-specific information and retest dates.

Incompatible Materials and Conditions

Exposure to certain materials and environmental conditions can accelerate the degradation of Dibutyl Phosphate. It is crucial to avoid:

  • Strong Oxidizing Agents

  • Strong Bases

  • Alkali Metals

  • Excessive Heat [1]

Potential Degradation Pathways

The primary degradation mechanisms for dibutyl phosphate are hydrolysis and thermal decomposition. Photodegradation is considered less likely for the parent compound.

Hydrolysis

Hydrolysis is the most significant degradation pathway for dibutyl phosphate, leading to the cleavage of the butyl groups.[1] This process is catalyzed by both acids and bases and its rate increases with temperature. The primary degradation products are monobutyl phosphate (MBP) and phosphoric acid.

Caption: Proposed hydrolytic degradation pathway of this compound.

Thermal Decomposition

While hydrolysis is more common under typical storage conditions, thermal decomposition can occur at elevated temperatures. Studies on the unlabeled analogue and related compounds indicate that decomposition temperatures can vary. Calcium dibutyl phosphate, a salt, begins to decompose around 300°C.[7] Nitrated tributyl phosphate, a related ester, shows degradation starting at 170-190°C.[8] When heated to decomposition, dibutyl phosphate is known to emit toxic fumes containing phosphorus oxides.[9]

Photostability

Dibutyl phosphate is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[9] However, it is still recommended to protect solutions of this compound from light to prevent any potential for indirect or catalyst-induced photodegradation.[3][6]

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a stability-indicating analytical method should be developed and validated. The following outlines a general experimental approach for a forced degradation study.

Objective

To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.

Materials and Methods
  • Test Substance: this compound

  • Analytical Technique: A validated stability-indicating method, likely utilizing High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) or Gas Chromatography (GC) after derivatization.[10][11] Ion chromatography can also be used to detect hydrolytic degradation products like monobutyl phosphate.[12][13]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid material heated to 105°C for 24 hours.

    • Photostability: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Prep Prepare solutions of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidative Oxidative (3% H2O2, RT) Thermal Thermal (105°C) Photo Photolytic (ICH Q1B) Control Analyze unstressed control sample Analysis Analyze samples by a stability-indicating method (e.g., HPLC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Compare Compare stressed samples to control Analysis->Compare Control->Analysis Identify Identify and quantify degradation products Compare->Identify Pathway Elucidate degradation pathways Identify->Pathway

Caption: General workflow for a forced degradation study of this compound.

Summary of Stability Data

The following table summarizes the known stability characteristics of dibutyl phosphate, primarily based on data from the unlabeled analogue and related compounds.

Table 2: Summary of Dibutyl Phosphate Stability

ConditionStabilityPrimary Degradation ProductsNotes
Recommended Storage Stable when stored as recommended.Not applicable.Long-term stability is best maintained at or below 4°C for neat material and in a frozen state for solutions.
Elevated Temperature Susceptible to decomposition at high temperatures.Butyl alcohol, monobutyl phosphate, phosphoric acid, phosphorus oxides.Decomposition of related compounds has been observed to start in the range of 170-300°C.[7][8]
Acidic Conditions Prone to hydrolysis.Monobutyl phosphate, phosphoric acid.Rate of hydrolysis increases with temperature and acid concentration.[1]
Basic Conditions Prone to hydrolysis.Monobutyl phosphate, phosphoric acid.Hydrolysis is catalyzed by bases.[1]
Oxidative Stress Data not available for DBP-d18.To be determined.Forced degradation studies are necessary to evaluate this pathway.
Light Exposure Expected to be stable to direct photolysis.Not applicable for direct photolysis.Protection from light is still recommended as a general precaution.[3][6]

Conclusion

This compound is a robust molecule for its intended use as an internal standard when handled and stored correctly. The most critical factors for maintaining its stability are protection from high temperatures and avoidance of strong acidic or basic conditions, which can promote hydrolysis. For long-term storage, maintaining the compound in its neat form at +4°C or as a solution at -80°C, protected from light and under an inert atmosphere, will ensure its integrity for reliable use in research and development. Formal stability studies are recommended for critical applications to establish in-house shelf-life under specific laboratory conditions.

References

Technical Guide to Commercial Sourcing and Application of Dibutyl Phosphate-d18 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for the Dibutyl Phosphate-d18 analytical standard. It includes a comparative summary of product specifications from various suppliers, detailed methodologies for its application as an internal standard in analytical techniques, and logical workflows to aid in both procurement and experimental design.

Commercial Availability and Specifications

This compound is a deuterated analog of Dibutyl Phosphate (B84403), widely used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification of the unlabeled analyte. Several reputable chemical suppliers offer this analytical standard. The following table summarizes the key quantitative data from prominent commercial sources.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayIsotopic PurityFormatConcentration
MedchemExpress This compound156213-21-7C₈HD₁₈O₄P228.32Not specifiedNot specifiedNot specifiedNot specified
LGC Standards This compound156213-21-7C₈HD₁₈O₄P228.32>95% (HPLC)99.5%[1]NeatNot Applicable
Sigma-Aldrich Dibutyl-d18 phosphate156213-21-7C₈D₁₈HO₄P228.3297% (CP)[2]98 atom % D[2]Liquid[2]Not Applicable
CymitQuimica This compound156213-21-7C₈HD₁₈O₄P228.32Not specifiedNot specifiedColourless OilNot specified
United States Biological This compound156213-21-7C₈HD₁₈O₄P228.32Highly PurifiedNot specifiedNot specifiedNot specified
Cambridge Isotope Laboratories (via LGC Standards) Di-n-butyl phosphate (D18, 97%)156213-21-7C₈HD₁₈O₄P228.32Not specified97%Single Solution100 µg/mL in Acetonitrile[2][3]

Experimental Protocols: Application as an Internal Standard

This compound is an ideal internal standard for chromatographic and spectroscopic analysis due to its chemical similarity to the analyte of interest, Dibutyl Phosphate, while being mass-distinguishable. The following are detailed methodologies for its use in key analytical techniques.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

The use of a stable isotope-labeled internal standard like this compound is a robust method that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantification.

Principle: A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the analytical procedure. The non-deuterated analyte and the deuterated internal standard are co-extracted, co-purified, and analyzed by GC-MS or LC-MS. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample.

General Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the non-deuterated Dibutyl Phosphate analytical standard of known concentration.

    • Prepare a stock solution of the this compound internal standard of known concentration.

    • Create a series of calibration standards by spiking a blank matrix with varying concentrations of the non-deuterated analyte and a fixed concentration of the deuterated internal standard.

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

    • Perform the necessary extraction and clean-up procedures to isolate the analyte and internal standard from the sample matrix.

  • Instrumental Analysis:

    • Analyze the calibration standards and the prepared samples by GC-MS or LC-MS.

    • For GC-MS, derivatization may be necessary to improve the volatility and thermal stability of the analytes. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • For LC-MS, select a suitable column (e.g., C18) and mobile phase for chromatographic separation.

    • Set the mass spectrometer to monitor specific precursor and product ions for both the analyte and the internal standard in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a calibration curve, provided that a certified reference material is used as an internal standard.

Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte with the integral of a signal from a known amount of an internal standard, the concentration of the analyte can be determined.

General Protocol:

  • Selection of Internal Standard and Solvent:

    • This compound can be used as an internal standard if the non-deuterated analyte is being quantified by ³¹P NMR. For ¹H NMR, a different, non-interfering internal standard would be required.

    • Choose a deuterated solvent that dissolves both the analyte and the internal standard and does not have signals that overlap with the signals of interest.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and the this compound internal standard into a vial.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the NMR spectrum (e.g., ³¹P NMR) under quantitative conditions. This includes ensuring a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between pulses.

    • Optimize other acquisition parameters, such as pulse width and number of scans, to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration or Purity

    • I = Integral value

    • N = Number of nuclei per molecule for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = analyte of interest

    • IS = Internal Standard

Visualizations

Workflow for Selecting a Commercial Source

Start Identify Need for This compound Search Search Reputable Chemical Suppliers Start->Search Gather Gather Product Specifications Search->Gather Compare Compare Quantitative Data (Purity, Isotopic Enrichment, etc.) Gather->Compare CoA Request/Download Certificate of Analysis Compare->CoA Evaluate Evaluate Vendor (Lead Time, Cost, Support) CoA->Evaluate Decision Select Optimal Supplier Evaluate->Decision Procure Procure Analytical Standard Decision->Procure End Standard Ready for Use Procure->End

Caption: Workflow for selecting a commercial source for an analytical standard.

General Analytical Workflow Using an Internal Standard

Start Define Analytical Requirement Spike Spike Sample with This compound Start->Spike Prep Sample Preparation (Extraction, Clean-up) Spike->Prep Analysis Instrumental Analysis (GC-MS, LC-MS, NMR) Prep->Analysis Data Data Acquisition (Signal Intensities/Integrals) Analysis->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Quant Quantify Analyte using Calibration Curve or Formula Ratio->Quant Result Final Concentration Reported Quant->Result

Caption: General analytical workflow using an internal standard for quantification.

References

Solubility Profile of Dibutyl Phosphate-d18 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Dibutyl Phosphate-d18 (DBP-d18) in various organic solvents. Due to the limited availability of comprehensive quantitative data for this specific isotopically labeled compound, this document summarizes the existing information and provides detailed experimental protocols for researchers to determine solubility in their specific applications. This guide also includes information on the non-deuterated form, Dibutyl Phosphate, to provide a broader understanding of its solubility characteristics.

Data Presentation: Quantitative Solubility

The available quantitative solubility data for this compound is limited. The following table summarizes the known values. It is important to note that solubility can be influenced by temperature, purity of both the solute and the solvent, and the method of determination.

SolventConcentration / SolubilityConditions
Acetonitrile100 µg/mLNot specified
DMSO5 mg/mLRequires ultrasonic and warming

Qualitative Solubility Information

Qualitative solubility information provides a general understanding of the behavior of this compound and its non-deuterated analog in various organic solvents.

This compound:

  • Slightly Soluble : Chloroform, Ethyl Acetate, Methanol[1]

Dibutyl Phosphate (non-deuterated):

  • Soluble : Chloroform, Carbon Tetrachloride, Butanol

  • Slightly Soluble : Methanol[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, the following established methods can be employed.

Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the undissolved solid.

  • Analysis: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a mass spectrometry-based method.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or g/100mL.

Spectroscopic Methods (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and accurate method for determining solubility without the need for physical separation of the dissolved and undissolved phases.

Principle: The NMR spectra will show distinct signals for the dissolved and dispersed (undissolved) compound. The concentration of the dissolved species can be quantified by integrating the corresponding signals and comparing them to a known internal standard.

Methodology:

  • Sample Preparation: Prepare a saturated solution of this compound in the deuterated organic solvent of interest directly in an NMR tube. Add a known amount of an internal standard that is soluble in the solvent but does not have overlapping signals with the analyte.

  • Data Acquisition: Acquire the NMR spectrum (e.g., ¹H or ³¹P NMR) of the sample.

  • Data Analysis: Integrate the signals corresponding to the dissolved this compound and the internal standard.

  • Calculation: The solubility can be calculated based on the ratio of the integrals and the known concentration of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_sample Weigh excess This compound start->prep_sample add_solvent Add organic solvent to vial prep_sample->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate separate Centrifuge or let settle agitate->separate sample Collect supernatant separate->sample analyze Analyze concentration (e.g., HPLC, GC) sample->analyze end End analyze->end

Caption: A generalized workflow for determining the solubility of a compound in an organic solvent.

References

Methodological & Application

Application Note: Dibutyl Phosphate-d18 as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes in complex matrices is a critical aspect of research and development in the pharmaceutical and environmental sciences. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This application note details the use of Dibutyl Phosphate-d18 (DBP-d18) as an internal standard for the quantification of organophosphorus compounds and other relevant analytes.

This compound is the deuterated analog of Dibutyl Phosphate (B84403) (DBP), a metabolite of several organophosphorus compounds.[1] Due to its similar chemical and physical properties to the corresponding non-deuterated analyte, DBP-d18 co-elutes and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for the correction of variations that may occur during sample preparation, injection, and ionization, leading to more reliable and reproducible results. The heavier isotope-labeled standard is easily distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a method of choice for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the sample preparation process. The ratio of the signal from the native analyte to the signal from the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for the loss of analyte during sample processing and for variations in instrument response.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific matrices and analytes.

Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples (e.g., Urine, Wastewater)
  • Sample Collection: Collect samples in appropriate containers and store them at -20°C or below until analysis.

  • Spiking with Internal Standard: Thaw the samples and vortex to ensure homogeneity. To a 1 mL aliquot of the sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent).

  • pH Adjustment: Adjust the pH of the sample to the optimal range for extraction of the target analyte (e.g., pH 2-3 for acidic compounds).

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Add anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., hexane, ethyl acetate).

Derivatization (if necessary)

For polar analytes containing active hydrogens (e.g., -OH, -NH, -COOH), derivatization is often required to improve their volatility and chromatographic behavior. A common derivatizing agent for organophosphorus compounds is pentafluorobenzyl bromide (PFBBr).

  • To the reconstituted sample, add 50 µL of a solution of PFBBr (10% in acetone) and 10 µL of a catalyst (e.g., triethylamine).

  • Seal the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization will be required for specific applications.

ParameterValue
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 300°C at 10°C/min, and hold for 5 min.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analyte and this compound.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Analyte (e.g., derivatized DBP)To be determinedTo be determined
This compound (derivatized)To be determinedTo be determined

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical results. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Accuracy (Recovery) 80-120%
Precision (RSD) < 15%

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus pesticide metabolites using an internal standard-based GC-MS method. While this data is not specific to this compound, it provides an indication of the expected performance.

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)RSD (%)
Dialkyl Phosphate Metabolites0.5 - 1000.1 - 0.150.3 - 0.590 - 1102 - 15[2]
Phthalates5 - 500-54.1 - 76.391.8 - 1221.8 - 17.8[3]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Reporting Sample Sample Receipt Spike Spike with DBP-d18 Sample->Spike Add known amount of IS Extraction Liquid-Liquid Extraction Spike->Extraction Isolate analytes Derivatization Derivatization (optional) Extraction->Derivatization Enhance volatility GCMS GC-MS Injection & Analysis Derivatization->GCMS Inject sample Integration Peak Integration GCMS->Integration Measure peak areas Calibration Calibration Curve Generation Integration->Calibration Analyte/IS ratio vs. Conc. Quantification Concentration Calculation Calibration->Quantification Determine analyte conc. Report Final Report Generation Quantification->Report Summarize results

GC-MS analysis workflow using an internal standard.

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of organophosphorus compounds and other analytes by GC-MS. The use of an isotopically labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable data. The protocols and information provided in this application note serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods.

References

Application Notes and Protocol for the Analysis of Dibutyl Phosphate-d18 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl phosphate (B84403) (DBP) is a diester of phosphoric acid and a primary degradation product of tri-n-butyl phosphate (TBP), which is widely used as a plasticizer, flame retardant, and solvent in various industrial applications, including nuclear fuel reprocessing. Due to its persistence and potential for environmental contamination, monitoring DBP in environmental matrices such as water and soil is crucial. Dibutyl Phosphate-d18 (DBP-d18) is the deuterated analog of DBP and is an ideal internal standard for isotope dilution methods. Its use allows for accurate quantification by correcting for matrix effects and variations in sample preparation and analysis.

This document provides a detailed protocol for the analysis of DBP-d18 in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development who require a reliable and sensitive analytical procedure.

Analytical Method Overview

The analytical method involves spiking environmental samples with a known concentration of this compound, followed by extraction, sample clean-up, and analysis by LC-MS/MS. The isotope dilution approach provides high accuracy and precision.

Principle

A known amount of DBP-d18 is added to the environmental sample (water or soil) prior to any sample preparation steps. The sample is then subjected to an extraction procedure to isolate the analyte. For water samples, Solid Phase Extraction (SPE) is commonly employed. For soil and sediment samples, ultrasonic-assisted solvent extraction is effective. The extract is then concentrated and analyzed by LC-MS/MS. The ratio of the native DBP to the labeled DBP-d18 is used to calculate the concentration of the native analyte in the sample, compensating for any losses during sample processing.

Experimental Protocols

Materials and Reagents
  • This compound (CAS No. 156213-21-7) standard solution (100 µg/mL in acetonitrile)[1]

  • Dibutyl Phosphate (DBP) analytical standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Dichloromethane (B109758) (pesticide residue grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Nitrogen gas for evaporation

  • Syringe filters (0.22 µm, PTFE)

Sample Preparation

3.2.1. Water Samples

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

  • Spiking: To a 100 mL water sample, add a known amount of DBP-d18 internal standard solution (e.g., 10 ng).

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with 6 mL of acetonitrile or a mixture of 25% dichloromethane in acetonitrile.[2]

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.2.2. Soil and Sediment Samples

  • Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.

  • Spiking: Weigh 2 g of the dried sample into a centrifuge tube and spike with a known amount of DBP-d18 internal standard solution.

  • Extraction: Add 10 mL of acetonitrile and extract using an ultrasonic bath for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process with another 10 mL of acetonitrile and combine the supernatants.

  • Clean-up (if necessary): The combined extract can be cleaned up using SPE as described for water samples.

  • Concentration and Reconstitution: Concentrate the extract and reconstitute as described in steps 8 and 9 for water samples.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for phosphate compounds, as it can yield abundant [M-H]- ions.[3][4]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both DBP and DBP-d18.

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800-1000 L/hr

Data Presentation

Quantitative data for method performance should be summarized in tables for clarity and easy comparison.

Table 1: LC-MS/MS MRM Transitions for Dibutyl Phosphate (DBP) and this compound (DBP-d18)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DBP209.197.0 / 153.1Optimized
DBP-d18227.297.0 / 162.2Optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 2: Method Performance Data

MatrixAnalyteSpiking Level (ng/L or ng/g)Recovery (%)RSD (%)MDL (ng/L or ng/g)LOQ (ng/L or ng/g)
Surface WaterDBP2585-110<150.51.5
WastewaterDBP5075-105<201.03.0
SoilDBP1080-115<150.82.5
SedimentDBP1070-120<201.24.0

Note: These are typical performance data and may vary depending on the specific matrix and instrumentation. Recovery rates for organophosphate esters in water and sediment generally range from 63% to 104%.[5] Method detection limits (MDLs) and limits of quantification (LOQs) are typically in the low ng/L for water and low ng/g for solid samples.[6]

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Environmental Sample (Water or Soil) spike Spike with DBP-d18 Internal Standard sample->spike extraction Extraction (SPE for Water / Ultrasonic for Soil) spike->extraction cleanup Sample Clean-up (Concentration & Reconstitution) extraction->cleanup lcms LC-MS/MS Analysis (ESI-, MRM) cleanup->lcms quant Quantification (Isotope Dilution) lcms->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The described protocol provides a robust and reliable method for the quantification of Dibutyl Phosphate in environmental samples using this compound as an internal standard. The use of isotope dilution coupled with LC-MS/MS ensures high accuracy and sensitivity, making it suitable for trace-level environmental analysis. Adherence to the detailed experimental procedures and quality control measures is essential for obtaining high-quality data.

References

Application Notes and Protocols for Monitoring Organophosphate Exposure in Urine using Dibutyl Phosphate-d18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds are a class of chemicals widely used as pesticides and flame retardants. Human exposure to OPs is a significant public health concern due to their potential for neurotoxicity. Biomonitoring of OP exposure is crucial for assessing risk and understanding the metabolic fate of these compounds. The primary method for assessing exposure is the measurement of dialkyl phosphate (B84403) (DAP) metabolites in urine, as OPs are metabolized and excreted as such.

Dibutyl phosphate (DBP) is a common metabolite of several OP compounds, including tri-n-butyl phosphate (TNBP). Accurate and precise quantification of DBP in urine is essential for reliable exposure assessment. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response. Dibutyl Phosphate-d18 (DBP-d18) is a deuterated analog of DBP, making it an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, derivatization (if necessary), and chromatographic separation. This co-elution and similar ionization behavior lead to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the use of this compound in the monitoring of organophosphate exposure through the analysis of urinary dialkyl phosphate metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Tributyl Phosphate to Dibutyl Phosphate

Organophosphate triesters, such as tributyl phosphate, are metabolized in the body primarily through hydrolysis. This biotransformation is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver, and also by phosphotriesterases.[1][2][3][4][5][6][7][8][9] The hydrolysis of tributyl phosphate results in the cleavage of one of the butyl ester bonds, yielding dibutyl phosphate and butanol. Dibutyl phosphate is then excreted in the urine and serves as a biomarker of exposure to the parent organophosphate compound.

TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Hydrolysis Butanol Butanol TBP->Butanol Hydrolysis Urine Excretion in Urine DBP->Urine Enzymes Carboxylesterases / Phosphotriesterases Enzymes->TBP

Caption: Metabolic hydrolysis of Tributyl Phosphate to Dibutyl Phosphate.

Experimental Protocols

Two primary analytical techniques are employed for the quantification of dialkyl phosphates in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is applicable to both methods.

Protocol 1: Analysis of Dialkyl Phosphates in Urine by GC-MS

This protocol involves the extraction of dialkyl phosphates from urine, derivatization to increase their volatility for GC analysis, and subsequent quantification by MS. Dibutyl phosphate is often used as an internal standard in these analyses.[1][10][11][12][13] For enhanced accuracy, it is recommended to use this compound.

1. Materials and Reagents:

  • This compound (internal standard)

  • Dialkyl phosphate standards (for calibration curve)

  • Human urine (control)

  • Solid Phase Extraction (SPE) cartridges

  • Pentafluorobenzyl bromide (PFBBr) (derivatizing agent)

  • Solvents: Acetonitrile, Diethyl ether, Hexane (B92381) (all HPLC grade)

  • Reagents: Sodium sulfate (B86663) (anhydrous), Potassium carbonate

2. Sample Preparation and Extraction Workflow:

Start Urine Sample Spike Spike with This compound Start->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Derivatization Derivatization with PFBBr SPE->Derivatization Evaporation Evaporation to Dryness Derivatization->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: GC-MS sample preparation workflow.

3. Detailed Procedure:

  • Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the dialkyl phosphates with acetonitrile.

  • Derivatization:

    • Add potassium carbonate and pentafluorobenzyl bromide (PFBBr) to the eluate.

    • Incubate at 60°C for 1 hour to form the pentafluorobenzyl esters of the dialkyl phosphates.

  • Liquid-Liquid Extraction:

    • Add hexane to the reaction mixture and vortex to extract the derivatized analytes.

    • Collect the hexane layer and repeat the extraction.

    • Combine the hexane extracts and wash with water.

  • Concentration: Dry the hexane extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of hexane for GC-MS analysis.

4. GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: Analysis of Dialkyl Phosphates in Urine by LC-MS/MS

LC-MS/MS offers the advantage of analyzing dialkyl phosphates directly without the need for derivatization, simplifying the sample preparation process. Dibutyl phosphate has been successfully used as an internal standard in LC-MS/MS methods.[14][15][16][17][18] The use of this compound is highly recommended for this application.

1. Materials and Reagents:

  • This compound (internal standard)

  • Dialkyl phosphate standards (for calibration curve)

  • Human urine (control)

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Formic acid

2. Sample Preparation and Analysis Workflow:

Start Urine Sample Spike Spike with This compound Start->Spike Dilution Dilute with Mobile Phase Spike->Dilution Filtration Filter through 0.22 µm syringe filter Dilution->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS

References

Application Note: Quantification of Dibutyl Phosphate in Water Samples using Isotope Dilution Solid-Phase Extraction coupled with Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dibutyl Phosphate (DBP) in various water matrices. The method utilizes an isotope dilution technique with Dibutyl Phosphate-d18 (DBP-d18) as an internal standard, followed by solid-phase extraction (SPE) for sample concentration and cleanup. Analysis is performed by gas chromatography-mass spectrometry (GC-MS). This methodology provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is suitable for researchers, environmental scientists, and professionals in drug development involved in the monitoring of organophosphate compounds in aqueous environments.

Introduction

Dibutyl Phosphate (DBP) is a diester of phosphoric acid and a metabolite of the widely used plasticizer, dibutyl phthalate (B1215562) (DBPht). It is also used as a catalyst and a corrosion inhibitor. Due to its potential for environmental contamination and adverse health effects, sensitive and accurate monitoring of DBP in water sources is crucial. Isotope dilution mass spectrometry is a definitive analytical technique that provides a high degree of accuracy and precision.[1] By spiking the sample with a known amount of a stable isotope-labeled analogue of the analyte, in this case, this compound, variations during sample preparation and analysis can be effectively compensated.[2][3] This application note provides a detailed protocol for the extraction, concentration, and analysis of DBP in water samples using SPE and GC-MS.

Experimental

Reagents and Materials
  • Dibutyl Phosphate (DBP), >99% purity: Sigma-Aldrich or equivalent

  • This compound (DBP-d18), >98% purity, isotopic purity >99%: Cambridge Isotope Laboratories, Inc. or equivalent

  • Methanol (B129727), HPLC grade

  • Dichloromethane (B109758), HPLC grade

  • Hexane, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase sorbent, 6 mL, 200 mg (e.g., Strata-X, Oasis HLB)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Instrumentation
  • Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

Standard Preparation
  • DBP Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DBP and dissolve in 10 mL of methanol.

  • DBP-d18 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of DBP-d18 and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the DBP stock solution with methanol to concentrations ranging from 1 to 200 ng/mL. Spike each calibration standard with the DBP-d18 IS to a final concentration of 50 ng/mL.

Sample Preparation Protocol

  • Sample Collection: Collect water samples in clean, pre-rinsed glass bottles. Store at 4°C and analyze within 48 hours.

  • Internal Standard Spiking: To a 100 mL aliquot of the water sample in a glass container, add 50 µL of the 100 µg/mL DBP-d18 internal standard stock solution to achieve a final concentration of 50 ng/mL. Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of dichloromethane.[4]

    • Condition the cartridge with 5 mL of methanol.[4]

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.[4]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering hydrophilic compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained analytes from the cartridge with two 3 mL aliquots of dichloromethane into a clean collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of hexane. Vortex for 30 seconds and transfer to an autosampler vial for GC-MS analysis.

GC-MS Analysis

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • DBP: m/z 155, 183, 211

    • DBP-d18: m/z 164, 192, 229

Data Presentation

Table 1: Method Performance and Validation Data

ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/L
Limit of Quantification (LOQ)1.5 ng/L
Recovery (Spiked at 50 ng/L)92% - 108%
Precision (RSD%, n=6)< 10%

Table 2: Quantitative Analysis of Spiked Water Samples

Sample MatrixSpiked Concentration (ng/L)Measured Concentration (ng/L)Recovery (%)
Deionized Water5048.597
Tap Water5052.1104
River Water5046.393
Wastewater Effluent5053.9108

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 100 mL Water Sample Spike Spike with 50 µL DBP-d18 (100 µg/mL) Sample->Spike Vortex1 Vortex Mix Spike->Vortex1 SPE_Load Load Sample onto SPE Cartridge Vortex1->SPE_Load SPE_Condition SPE Cartridge Conditioning (DCM, MeOH, H2O) SPE_Condition->SPE_Load SPE_Wash Wash with Deionized Water SPE_Load->SPE_Wash SPE_Dry Dry Cartridge (Nitrogen) SPE_Wash->SPE_Dry SPE_Elute Elute with Dichloromethane SPE_Dry->SPE_Elute Concentrate Evaporate to Dryness SPE_Elute->Concentrate Reconstitute Reconstitute in 100 µL Hexane Concentrate->Reconstitute GCMS Inject 1 µL into GC-MS Reconstitute->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification using Isotope Dilution Data->Quant logical_relationship Analyte Dibutyl Phosphate (DBP) in Sample Extraction Solid-Phase Extraction (SPE) Analyte->Extraction IS This compound (DBP-d18) (Internal Standard) IS->Extraction Analysis GC-MS Analysis Extraction->Analysis Ratio Ratio of DBP/DBP-d18 Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Note: Quantitative Analysis of Organophosphate Flame Retardant Metabolites in Human Urine Using Isotope Dilution LC-MS/MS with Dibutyl Phosphate-d18

Author: BenchChem Technical Support Team. Date: December 2025

AN-OFRM-001

Principle

Organophosphate flame retardants (OFRs) are ubiquitous environmental contaminants that are metabolized in the human body to dialkyl and diaryl phosphate (B84403) esters (DAPs), which can be excreted in urine.[1] Biomonitoring of these urinary metabolites serves as a key indicator of human exposure.[2] This application note describes a robust and sensitive method for the quantification of several key OFR metabolites in human urine.

The method employs solid-phase extraction (SPE) to isolate and concentrate the metabolites from the urine matrix.[3] Since many metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase is incorporated to accurately measure the total (free + conjugated) concentration.[4] Quantification is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in negative electrospray ionization (ESI) mode.[3] To ensure the highest degree of accuracy and precision, the method utilizes an isotope dilution strategy.[5][6] Dibutyl Phosphate-d18 (DBP-d18) is used as an internal standard (IS) to correct for matrix effects and variations in sample recovery during preparation and analysis.

Target Analytes:

  • Bis(2-chloroethyl) phosphate (BCEP)

  • Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)

  • Diphenyl phosphate (DPHP)

  • Di-n-butyl phosphate (DNBP)

Required Materials and Reagents

  • Standards & Reagents:

  • Apparatus & Consumables:

    • 15 mL polypropylene (B1209903) centrifuge tubes

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Centrifuge

    • Water bath or incubator set to 37°C

    • Solid-Phase Extraction (SPE) manifold

    • Weak anion exchange (WAX) SPE cartridges (e.g., Oasis WAX, 60 mg, 3 mL)[3]

    • Nitrogen evaporator

    • Autosampler vials with inserts

    • UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocols

3.1 Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of native analytes and the DBP-d18 internal standard in methanol. Store at -20°C.

  • Working Standard Mix (1 µg/mL): Combine appropriate volumes of native stock solutions and dilute with methanol to create a mixed working standard.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the DBP-d18 stock solution with methanol.

  • Ammonium Acetate Buffer (1 M, pH 6.5): Dissolve ammonium acetate in water, adjust pH with acetic acid, and bring to final volume.

3.2 Sample Preparation Workflow The overall workflow for sample preparation and analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis urine 1. Urine Sample (1 mL) spike 2. Spike with DBP-d18 IS urine->spike Add 50 µL of 100 ng/mL DBP-d18 buffer 3. Add Buffer & β-glucuronidase spike->buffer Add 500 µL Buffer Add 20 µL Enzyme hydrolysis 4. Enzymatic Hydrolysis (4h @ 37°C) buffer->hydrolysis spe 5. Solid-Phase Extraction (WAX) hydrolysis->spe elute 6. Elute Analytes spe->elute evap 7. Evaporate & Reconstitute elute->evap lcsms 8. LC-MS/MS Analysis evap->lcsms

Figure 1. Sample preparation and analysis workflow.

3.3 Detailed Sample Preparation Protocol

  • Sample Aliquoting: Add 1.0 mL of urine to a 15 mL polypropylene tube.

  • Internal Standard Spiking: Spike each sample, blank, and calibration standard with 50 µL of the 100 ng/mL DBP-d18 internal standard solution.

  • Enzymatic Hydrolysis:

    • Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).

    • Add 20 µL of β-glucuronidase enzyme solution.

    • Vortex briefly and incubate in a water bath at 37°C for 4 hours to deconjugate the metabolites.[7]

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a WAX SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

    • Load: After hydrolysis, centrifuge the samples and load the supernatant onto the conditioned cartridge.

    • Wash: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interferences.

    • Elute: Elute the target analytes with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: -4500 V

    • Source Temperature: 500°C

    • MRM transitions should be optimized for each analyte and the internal standard. Example transitions are provided in Table 1.

Data and Results

5.1 Metabolic Pathways of Parent OFRs OFRs undergo metabolism, primarily through cytochrome P450-mediated O-dealkylation, to form their corresponding dialkyl or diaryl phosphate metabolites.[8] This biotransformation increases their water solubility, facilitating excretion in urine.

G cluster_pathway OFR Biotransformation TDCIPP TDCIPP (Parent OFR) Metabolism CYP450-mediated O-dealkylation TDCIPP->Metabolism TPHP TPHP (Parent OFR) TPHP->Metabolism TCEP TCEP (Parent OFR) TCEP->Metabolism BDCIPP BDCIPP (Metabolite) Metabolism->BDCIPP DPHP DPHP (Metabolite) Metabolism->DPHP BCEP BCEP (Metabolite) Metabolism->BCEP

Figure 2. Metabolic pathway of common OFRs.

5.2 Quantitative Performance The use of an isotopically labeled internal standard like DBP-d18 is critical for achieving reliable quantification by correcting for analyte loss during sample preparation and ion suppression/enhancement during analysis.[9] Method performance characteristics, including method limits of quantification (mLOQ) and recovery, are summarized in Table 2. These values demonstrate the suitability of the method for biomonitoring studies in the general population.[3][5]

Table 1: Example MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
BCEP 204.9 124.9
BDCIPP 344.8 249.0
DPHP 249.0 155.0

| DBP-d18 (IS) | 227.2 | 96.9 |

Table 2: Method Performance Characteristics

Analyte Method Limit of Quantification (mLOQ) (ng/mL) Typical Recovery (%)
BCEP 1.2[3] 70 - 120
BDCIPP 0.5[3] 70 - 120

| DPHP | 0.3[3] | 69 - 119[3] |

Note: Performance characteristics can vary based on instrumentation and matrix. The mLOQs presented are achievable with LC-ESI-MS/MS.[3] For some analytes like BCEP and BDCIPP, GC-MS/MS may offer lower detection limits.[3]

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate determination of OFR metabolites in human urine. The workflow, incorporating enzymatic hydrolysis, solid-phase extraction, and isotope-dilution LC-MS/MS, is a reliable method for human biomonitoring and exposure assessment studies. The use of this compound as an internal standard is essential for correcting analytical variability, thereby ensuring high-quality, reproducible data.

References

Application of Dibutyl Phosphate-d18 in Food Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated analytical method for the determination of dibutyl phosphate (B84403) (DBP) in various food matrices. Dibutyl phosphate is an organophosphate ester metabolite and a potential contaminant in food, migrating from food contact materials where it is used as a plasticizer. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Dibutyl Phosphate-d18 is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of DBP in diverse food samples, aiding in the enforcement of food safety regulations.

Introduction

Organophosphate esters (OPEs) are a class of compounds widely used as flame retardants and plasticizers in various consumer products, including food packaging materials.[1] The migration of these compounds and their metabolites, such as dibutyl phosphate (DBP), into food is a growing concern due to their potential adverse health effects, including endocrine disruption and neurotoxicity.[1] Therefore, sensitive and reliable analytical methods are crucial for the monitoring of DBP in foodstuffs to ensure consumer safety.

Isotope dilution mass spectrometry is a powerful technique for accurate quantification in complex matrices. By spiking the sample with a stable isotope-labeled version of the analyte, in this case, this compound, variations during sample preparation and analysis can be effectively compensated. This application note details a comprehensive workflow, from sample preparation to LC-MS/MS analysis, for the quantification of DBP in food.

Experimental Protocol

1. Materials and Reagents

  • Standards: Dibutyl Phosphate (DBP) and this compound (DBP-d18) reference standards.

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA).

  • Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), and C18 sorbent.[2][3]

  • Food Samples: Various matrices such as milk, fish, and fruit jam.

2. Sample Preparation (Modified QuEChERS)

  • Homogenization: Homogenize 10 g of the food sample. For dry samples like cereals, add an appropriate amount of water to rehydrate before homogenization.[4]

  • Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[2][3]

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes.[2]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

    • Filter the extract through a 0.22 µm syringe filter before injection.

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to separate DBP from matrix interferences.

  • Injection Volume: 5 µL

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) was used for quantification.

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision in different food matrices. The use of this compound as an internal standard significantly improved the accuracy and reproducibility of the results.

Table 1: MRM Transitions for DBP and DBP-d18

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dibutyl Phosphate (DBP)209.197.020
This compound227.297.020

Table 2: Method Performance in Various Food Matrices

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Milk0.51.598.54.2
Salmon1.03.095.26.8
Strawberry Jam0.82.5102.15.5

Visualization

.dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Food Sample (10g) spike 2. Spike with DBP-d18 Internal Standard sample->spike extract 3. Add Acetonitrile, MgSO₄, NaCl spike->extract shake 4. Shake Vigorously (1 min) extract->shake centrifuge1 5. Centrifuge (4000 rpm, 5 min) shake->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant dspe 7. Add Supernatant to d-SPE Tube (MgSO₄, PSA, C18) supernatant->dspe vortex 8. Vortex (1 min) dspe->vortex centrifuge2 9. Centrifuge (13000 rpm, 5 min) vortex->centrifuge2 filter 10. Filter Extract (0.22 µm) centrifuge2->filter inject 11. LC-MS/MS Injection filter->inject quantify 12. Quantification using DBP-d18 inject->quantify

Caption: Experimental workflow for DBP analysis.

.dot

logical_relationship cluster_analytes Analytes in Sample cluster_process Analytical Process cluster_output Data Output DBP Dibutyl Phosphate (DBP) (Analyte) SamplePrep Sample Preparation (Extraction & Cleanup) DBP->SamplePrep DBPd18 This compound (Internal Standard) DBPd18->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DBP_Response DBP Signal LCMS->DBP_Response DBPd18_Response DBP-d18 Signal LCMS->DBPd18_Response Ratio Response Ratio (DBP / DBP-d18) DBP_Response->Ratio DBPd18_Response->Ratio Concentration Final DBP Concentration Ratio->Concentration

Caption: Isotope dilution quantification logic.

Conclusion

The described method, utilizing a modified QuEChERS extraction and LC-MS/MS analysis with this compound as an internal standard, provides a reliable and robust tool for the quantification of dibutyl phosphate in a variety of food matrices. The excellent recovery and precision demonstrate the effectiveness of this approach for routine food safety monitoring and regulatory compliance. The use of an isotope-labeled internal standard is critical for achieving accurate results in complex food samples.

References

Application Note: High-Sensitivity Analysis of Dibutyl Phosphate in Biological Matrices using an Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of dibutyl phosphate (B84403) (DBP) in biological matrices, such as human urine and plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, Dibutyl Phosphate-d18 (DBP-d18), to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) protocol, providing excellent recovery and minimal matrix effects. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of DBP for toxicological, environmental, and pharmacokinetic studies.

Introduction

Dibutyl phosphate (DBP) is a metabolite of several organophosphate esters used as flame retardants and plasticizers. Monitoring its levels in biological fluids is crucial for assessing human exposure and understanding its potential health effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of DBP in biological matrices, from sample preparation to data acquisition and analysis.

Experimental Protocols

Materials and Reagents
  • Dibutyl Phosphate (DBP) standard

  • This compound (DBP-d18) internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Thaw frozen biological samples (urine or plasma) at room temperature.

  • Aliquoting: Vortex the samples and transfer a 500 µL aliquot to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to each sample, calibrator, and quality control (QC) sample.

  • Acidification: Add 50 µL of 1 M formic acid to each tube and vortex briefly.

  • Extraction: Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and ethyl acetate.

  • Salting Out: Add approximately 150 mg of a 4:1 (w/w) mixture of MgSO₄ and NaCl.

  • Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate DBP from matrix components. An example gradient is provided in the table below.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

Table 1: Example Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Table 2: Mass Spectrometry Parameters (MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dibutyl Phosphate (DBP)209.197.0100-20
This compound227.297.0100-20

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL[1]
Accuracy (% Recovery)85-115%[1]
Precision (% RSD)< 15%[1]
Matrix EffectMinimal

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Urine/Plasma) spike Spike with This compound sample->spike extract Liquid-Liquid Extraction (Ethyl Acetate/Hexane) spike->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of DBP calibration->quantification

Caption: Analytical workflow for DBP quantification.

Signaling Pathways

This application note focuses on the analytical methodology for dibutyl phosphate quantification. As such, a signaling pathway diagram is not directly applicable. The workflow diagram above illustrates the logical progression of the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of dibutyl phosphate in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple and effective liquid-liquid extraction protocol makes this method suitable for high-throughput analysis in clinical and research settings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Dibutyl Phosphate-d18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the isotopic integrity of deuterated compounds like Dibutyl Phosphate-d18 (DBP-d18) is critical for accurate quantitative analysis and mechanistic studies. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of isotopic exchange (D-H exchange), ensuring the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for DBP-d18?

A1: Isotopic exchange, or D-H back-exchange, is a chemical process where a deuterium (B1214612) (D) atom on a labeled molecule is replaced by a protium (B1232500) (H) atom from the surrounding environment. For DBP-d18, which is often used as an internal standard in mass spectrometry, maintaining its isotopic purity is essential. If deuterium atoms are lost, the mass of the standard changes, leading to inaccurate quantification of the target analyte.

Q2: I'm observing a loss of isotopic purity in my DBP-d18 standard. What are the most likely causes?

A2: The primary drivers of isotopic exchange are exposure to protic solvents (like water or methanol), strongly acidic or basic conditions, and elevated temperatures.[1] These factors can catalyze the replacement of deuterium with hydrogen. The stability of the C-D bond can be compromised under these conditions, leading to a loss of the deuterium label.[2]

Q3: Are the C-D bonds on the butyl chains of DBP-d18 susceptible to exchange?

A3: Generally, deuterium atoms on aliphatic carbons, like those in the butyl chains of DBP-d18, are considered highly stable and non-exchangeable under typical analytical conditions.[1] However, stability is not absolute. Prolonged exposure to harsh conditions, such as high temperatures or extreme pH, can still promote slow exchange. The P-OH proton is, by nature, highly exchangeable and is not part of the stable isotopic label.

Q4: How should I properly store my DBP-d18 standard to prevent exchange?

A4: Proper storage is crucial for maintaining isotopic integrity. DBP-d18 should be stored at low temperatures, such as -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3] It should be kept in a tightly sealed, clean, and dry vial, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[3] If in solution, an anhydrous aprotic solvent is recommended.

Q5: Can my sample preparation or analytical method cause deuterium loss?

A5: Yes. Common laboratory procedures can introduce risks. Aqueous workups, use of protic mobile phases in chromatography, or high temperatures in a mass spectrometer's ion source can all facilitate isotopic exchange.[4] It is important to minimize the time the standard spends in protic solvents and to keep samples cool throughout the preparation and analysis process.[1]

Q6: My experiment requires using an aqueous or protic solvent system with DBP-d18. How can I minimize exchange?

A6: If protic solvents are unavoidable, several steps can be taken to minimize deuterium loss. Work quickly and keep samples at low temperatures (e.g., on ice) at all times. The rate of exchange is often slowest at a weakly acidic pH (around 2.5-4).[1][5] Therefore, using a cooled, weakly acidic buffer instead of neutral water may help preserve the isotopic label.

Troubleshooting Guide

If you have detected a loss of isotopic purity, this guide provides a systematic approach to identifying and resolving the issue.

Factors Influencing Isotopic Exchange

The stability of the deuterium label on DBP-d18 is influenced by several key environmental and chemical factors. Understanding these drivers is the first step in troubleshooting.

G center Isotopic Exchange (D-H Back-Exchange) ph pH (Acid/Base Catalysis) center->ph solvent Solvent (Protic vs. Aprotic) center->solvent temp Temperature center->temp impurities Catalytic Impurities (e.g., on glassware, silica) center->impurities matrix Sample Matrix (H2O, Enzymes) center->matrix

Caption: Key factors that can promote the isotopic exchange of deuterium for hydrogen.

Troubleshooting Workflow

Use the following workflow to diagnose the source of deuterium loss and implement corrective actions.

G start Loss of Isotopic Purity (e.g., in LC-MS Analysis) check_storage Review Storage Conditions start->check_storage check_solvent Examine Solvents & Reagents start->check_solvent check_ph Assess pH of Solutions start->check_ph check_temp Evaluate Temperature (Storage & Experiment) start->check_temp check_matrix Consider Sample Matrix (e.g., biological fluids) start->check_matrix sol_storage Solution: Store at -20°C or -80°C in aprotic solvent under inert gas (Ar/N2). Use clean, dry vials. check_storage->sol_storage Improper? sol_solvent Solution: Use high-purity, anhydrous, aprotic solvents (e.g., DCM). Avoid protic solvents (H2O, MeOH). check_solvent->sol_solvent Protic/Impure? sol_ph Solution: Maintain neutral or weakly acidic pH. Avoid strong acids/bases. check_ph->sol_ph Strong Acid/Base? sol_temp Solution: Keep samples cold during preparation and analysis. Avoid prolonged heating. check_temp->sol_temp Elevated? sol_matrix Solution: Work quickly at low temps. Consider solid-phase extraction to remove catalytic species. check_matrix->sol_matrix Complex/Aqueous?

Caption: A step-by-step workflow for troubleshooting the loss of isotopic purity.

Quantitative Data Summary

While specific exchange rates for DBP-d18 are not widely published, the following table summarizes the expected stability based on general principles of isotopic exchange for deuterated standards.

ConditionParameterExpected Stability (Isotopic Purity)Recommendations
Storage -80°C in anhydrous aprotic solventHigh (>99% stable for >6 months)Recommended for long-term storage.[3]
-20°C in anhydrous aprotic solventHigh (>99% stable for 1-6 months)Suitable for routine use.[3]
4°C in aqueous/protic solventLow (Potential for exchange within days/weeks)Avoid for storage; use only for immediate analysis.
Solvent Aprotic (e.g., Acetonitrile, Dichloromethane)High Preferred for stock solutions and sample diluents.[1]
Protic (e.g., Water, Methanol)Moderate to Low (Risk of exchange)Minimize exposure time; keep temperature low.[1]
pH pH 2.5 - 5.0High Optimal range to minimize acid/base catalysis.[1][5]
pH 7.0Moderate Generally acceptable, but risk increases.
pH < 2.0 or > 8.0Low (High risk of exchange)Avoid strongly acidic or basic conditions.[1]
Temperature ≤ 4°C (During experiment)High Slows the rate of exchange reactions significantly.[1]
Ambient Temperature (20-25°C)Moderate Risk increases with time, especially in protic solvents.
> 40°CLow (High risk of exchange)Avoid heating samples containing the standard.[6]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Experimental Matrix

This protocol provides a method to quantify the stability of DBP-d18 under your specific experimental conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of isotopic back-exchange of DBP-d18 when exposed to a specific solvent, buffer, or biological matrix over time.

Materials:

  • This compound (DBP-d18) stock solution of known concentration and purity.

  • Unlabeled Dibutyl Phosphate (DBP) standard.

  • Your experimental matrix (e.g., mobile phase, extraction buffer, plasma).

  • Aprotic quenching solvent (e.g., ice-cold acetonitrile).

  • LC-MS system capable of monitoring the mass-to-charge ratios (m/z) for both DBP-d18 and unlabeled DBP.

Methodology:

  • Preparation of Test Samples:

    • Spike a known concentration of DBP-d18 into your experimental matrix in triplicate. For example, prepare a 100 ng/mL solution.

    • Prepare a control sample by spiking the same concentration of DBP-d18 into an anhydrous aprotic solvent (e.g., acetonitrile).

  • Incubation:

    • Incubate the test samples under the conditions you wish to evaluate (e.g., room temperature, 37°C, autosampler temperature at 4°C).

    • The control sample should be stored at -80°C.

  • Time-Point Sampling:

    • At designated time points (e.g., T=0, 2h, 4h, 8h, 24h), withdraw an aliquot from each replicate.

    • Immediately quench the aliquot by diluting it 1:10 (or more) with an ice-cold aprotic solvent (e.g., acetonitrile) to stop any further exchange.

  • LC-MS Analysis:

    • Analyze all quenched samples, including the T=0 samples and the control, by LC-MS.

    • Set up the mass spectrometer to monitor the ion corresponding to DBP-d18 and any potential back-exchanged ions (e.g., d17, d16, etc.), as well as the ion for unlabeled DBP (d0).

  • Data Analysis and Interpretation:

    • For each time point, calculate the peak area ratio of the unlabeled (d0) signal to the fully deuterated (d18) signal.

    • An increase in this ratio over time indicates that isotopic exchange is occurring.

    • Calculate the percentage of isotopic purity remaining at each time point relative to the T=0 sample. A significant decrease confirms instability under the tested conditions.[2]

References

Technical Support Center: Mitigating Matrix Effects with Dibutyl Phosphate-d18 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Dibutyl Phosphate-d18 (DBP-d18) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and to offer solutions to common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

A1: this compound (DBP-d18) is a deuterated form of Dibutyl Phosphate (B84403) (DBP). It is commonly used as a stable isotope-labeled (SIL) internal standard in LC-MS applications. DBP is a metabolite of several organophosphate flame retardants (OPFRs) and organophosphorus pesticides. Due to its structural similarity to the target analytes (unlabeled DBP and other dialkyl phosphates), DBP-d18 is an ideal internal standard to compensate for variations in sample preparation, chromatography, and ionization, thereby mitigating matrix effects.

Q2: For which analytes is this compound a suitable internal standard?

A2: this compound is primarily used as an internal standard for the quantitative analysis of:

  • Dibutyl Phosphate (DBP)

  • Other dialkyl phosphate (DAP) metabolites of organophosphorus pesticides.

  • Metabolites of organophosphate flame retardants (OPFRs).

Q3: How does this compound help in mitigating matrix effects?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS.[1][2] By adding a known amount of DBP-d18 to each sample, it co-elutes with the analyte of interest and experiences similar matrix effects. The ratio of the analyte signal to the internal standard signal is used for quantification. This ratiometric measurement corrects for signal variations caused by the matrix, leading to more accurate and precise results.[2]

Q4: Can I use non-labeled Dibutyl Phosphate as an internal standard?

A4: While technically possible in some scenarios, it is not recommended. An ideal internal standard should be chemically similar but mass-distinguishable from the analyte. Non-labeled DBP would co-elute and have the same mass as the analyte, making it impossible to differentiate the two signals in the mass spectrometer. Furthermore, some published methods have identified DBP as a contaminant in human urine, which would make it unsuitable as an internal standard in those cases.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound as an internal standard in LC-MS analysis.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in DBP-d18 Signal Across Samples Inconsistent addition of the internal standard solution. Degradation of DBP-d18 in the stock or working solutions.Ensure precise and consistent pipetting of the internal standard into all samples, standards, and quality controls. Prepare fresh working solutions of DBP-d18 regularly. Store stock solutions at the recommended temperature (typically -20°C or below) and protect from light.
Poor Peak Shape for DBP and/or DBP-d18 Suboptimal chromatographic conditions. Interaction with active sites in the LC system or column.Optimize the mobile phase composition and gradient profile. Ensure the pH of the mobile phase is appropriate for the acidic nature of dibutyl phosphate. Use a column with good peak shape for acidic compounds. Consider using a column with a different stationary phase or a newer generation of silica. Flush the system to remove potential contaminants.
Significant Ion Suppression of DBP-d18 Signal in Samples Compared to Standards High concentration of co-eluting matrix components. Inefficient sample cleanup.Improve the sample preparation method to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are often effective.[4] Dilute the sample extract, if the analyte concentration is sufficiently high, to reduce the concentration of matrix components being introduced into the mass spectrometer.
Carryover of DBP-d18 in Blank Injections Adsorption of the analyte to surfaces in the autosampler or LC system. Insufficient needle wash.Optimize the autosampler wash procedure. Use a strong solvent or a sequence of solvents for the wash. Inject a series of blanks after high-concentration samples to ensure the system is clean.
Inaccurate Quantification Despite Using an Internal Standard DBP-d18 and the analyte are not experiencing the same matrix effect (differential matrix effects). Incorrect concentration of the DBP-d18 spiking solution.Ensure that the internal standard is added at the very beginning of the sample preparation process to undergo all extraction and cleanup steps alongside the analyte. Verify the concentration of the DBP-d18 stock and working solutions.

Experimental Protocols

Below are representative experimental protocols for the analysis of organophosphate metabolites in urine using DBP-d18 as an internal standard. These should be adapted and validated for specific laboratory conditions and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples

This protocol is based on methodologies for the extraction of dialkyl phosphates from urine.[4]

  • Sample Thawing and Spiking:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 2 mL aliquot of urine, add 20 µL of the DBP-d18 internal standard working solution (e.g., 10 mg/L in acetonitrile).

    • Acidify the sample by adding an appropriate acid (e.g., HCl) to a final pH of ~2.

  • SPE Cartridge Conditioning:

    • Use a weak anion exchange (WAX) SPE cartridge.

    • Condition the cartridge sequentially with:

      • 3 mL of methanol

      • 3 mL of deionized water

  • Sample Loading:

    • Load the acidified and spiked urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove unretained matrix components.

    • Dry the cartridge thoroughly under vacuum for at least 10 minutes.

  • Elution:

    • Elute the analytes and the internal standard with 3 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of DBP and DBP-d18. Optimization will be required for specific instruments.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. A typical run time might be 10-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Analyte (DBP): Precursor ion (m/z) -> Product ion (m/z) Internal Standard (DBP-d18): Precursor ion (m/z) -> Product ion (m/z) Specific m/z values need to be determined by infusing the standards into the mass spectrometer.
Collision Energy Optimize for each transition.
Source Temperature 350 - 450 °C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification urine_sample Urine Sample spike Spike with DBP-d18 urine_sample->spike acidify Acidify spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analytes spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing ratio Calculate Analyte/IS Ratio data_processing->ratio calibration Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration troubleshooting_logic start Inaccurate Results? check_is Check Internal Standard Signal start->check_is is_variable High IS Variability? check_is->is_variable is_low Low IS Signal? is_variable->is_low No solution_pipetting Verify Pipetting / Prepare Fresh IS is_variable->solution_pipetting Yes check_prep Review Sample Prep is_low->check_prep Yes check_chroma Review Chromatography is_low->check_chroma No solution_prep Improve Sample Cleanup / Dilute Sample check_prep->solution_prep check_ms Review MS Parameters check_chroma->check_ms solution_chroma Optimize LC Method check_chroma->solution_chroma solution_ms Optimize MS Source Conditions check_ms->solution_ms

References

Technical Support Center: Optimizing Dibutyl Phosphate-d18 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Dibutyl Phosphate-d18 (DBP-d18) as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBP-d18) and why is it used as an internal standard?

A1: this compound (DBP-d18) is a deuterated form of Dibutyl Phosphate (B84403) (DBP), meaning that 18 hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms.[1][2] It is commonly used as an internal standard (IS) in analytical chemistry, particularly in methods involving mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[3][4] The key benefit of using a deuterated internal standard like DBP-d18 is that its chemical and physical properties are nearly identical to the non-deuterated analyte (DBP).[5] This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in these steps.[6][7] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.[5]

Q2: What are the most common issues encountered when using DBP-d18 as an internal standard?

A2: The most common issues are similar to those seen with other deuterated internal standards and include:

  • Variable Internal Standard Response: Inconsistent DBP-d18 signal across a batch of samples can indicate problems with sample preparation, instrument stability, or matrix effects.[7][8]

  • Differential Matrix Effects: The DBP-d18 and the analyte may experience different degrees of ion suppression or enhancement from components in the sample matrix, leading to inaccurate quantification.[9][10]

  • Isotopic Exchange: Although less common for DBP-d18 due to the stability of deuterium on carbon atoms, there is a theoretical possibility of deuterium-hydrogen exchange, which could affect accuracy.[9]

  • Purity of the Internal Standard: The presence of unlabeled DBP in the DBP-d18 standard can lead to an overestimation of the analyte concentration.[9]

Q3: How do I choose the optimal concentration for my DBP-d18 internal standard?

A3: The ideal concentration of DBP-d18 should be close to the expected concentration of the target analyte (DBP) in your samples.[11] A common practice is to select a concentration that falls within the mid-range of your calibration curve.[11] This ensures a strong and reproducible signal for both the analyte and the internal standard without saturating the detector. The optimal concentration should be determined experimentally by evaluating the linearity and dynamic range of the DBP-d18 response.[11]

Troubleshooting Guides

Issue 1: High Variability in DBP-d18 Peak Area

Symptoms: The peak area of DBP-d18 is inconsistent across calibration standards, quality controls, and unknown samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Review and standardize all sample preparation steps, including pipetting, extraction, and reconstitution. Ensure thorough vortexing at each stage.
Instrument Instability Check for fluctuations in the LC pump pressure, autosampler injection volume, and mass spectrometer source conditions. Perform a system suitability test before each run.
Differential Matrix Effects The composition of the sample matrix may be significantly different between samples, causing variable ion suppression or enhancement of the DBP-d18 signal.[10] Conduct a matrix effect evaluation experiment.
Internal Standard Addition Error Verify the procedure for adding the DBP-d18 solution to each sample. Ensure the IS is added to all samples, including calibrators and QCs, at a consistent volume and concentration.[8]
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptoms: The calculated concentrations of your QC samples are consistently outside of the acceptable range.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal DBP-d18 Concentration The chosen concentration of DBP-d18 may not be appropriate for the concentration range of your analyte. Re-evaluate the linearity of the DBP-d18 response and select a concentration in the middle of the linear dynamic range.[11]
Co-elution with Interfering Substances An interfering compound in the matrix may be co-eluting with DBP or DBP-d18, affecting their ionization. Optimize the chromatographic method to improve separation.
Purity of DBP-d18 Standard The DBP-d18 standard may contain a significant amount of unlabeled DBP, leading to inaccurate quantification.[9] Perform an experiment to assess the contribution of the internal standard to the analyte signal.
Degradation of Analyte or Internal Standard DBP or DBP-d18 may be degrading during sample storage or processing. Evaluate the stability of both compounds under your experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal DBP-d18 Concentration

Objective: To determine the linear dynamic range of the DBP-d18 response and select an optimal working concentration.

Methodology:

  • Prepare a DBP-d18 Stock Solution: Accurately prepare a concentrated stock solution of DBP-d18 in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Create a Dilution Series: Prepare a series of working standard solutions of DBP-d18 by diluting the stock solution. A suggested range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • LC-MS/MS Analysis: Inject each working standard solution into the LC-MS/MS system under the analytical method conditions.

  • Data Analysis: Plot the peak area of DBP-d18 against its concentration.

  • Determine Linearity: Identify the concentration range where the response is linear (R² > 0.99).

  • Select Working Concentration: Choose a concentration from the middle of the linear dynamic range that is also close to the expected mid-point of the analyte's calibration curve.[11]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the extent of ion suppression or enhancement on DBP and DBP-d18 from the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of DBP and DBP-d18 at a known concentration in a clean solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples and then spike the DBP and DBP-d18 standards into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the DBP and DBP-d18 standards into the blank matrix before the extraction process at the same concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.[10]

      • A value > 100% indicates ion enhancement.[10]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with DBP-d18 Sample->Spike_IS Extraction Sample Extraction Spike_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for sample analysis using DBP-d18 internal standard.

troubleshooting_logic Start High Variability in DBP-d18 Signal Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_Instrument Assess Instrument Performance Start->Check_Instrument Evaluate_Matrix Perform Matrix Effect Experiment Start->Evaluate_Matrix Problem_Solved Problem Resolved Check_Prep->Problem_Solved Consistent Prep Further_Investigation Further Investigation Needed Check_Prep->Further_Investigation Inconsistent Prep Check_Instrument->Problem_Solved Stable Performance Check_Instrument->Further_Investigation Instrument Drift Evaluate_Matrix->Problem_Solved Minimal Matrix Effect Evaluate_Matrix->Further_Investigation Significant Matrix Effect

Caption: Troubleshooting logic for variable DBP-d18 internal standard response.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Dibutyl Phosphate-d18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of Dibutyl Phosphate-d18, focusing specifically on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for this compound?

A1: Peak tailing for acidic and phosphate-containing compounds like this compound is frequently caused by secondary interactions with residual silanol (B1196071) groups on silica-based stationary phases.[1][2][3] These acidic silanols can interact with the polar phosphate (B84403) group, leading to a portion of the analyte being retained longer and resulting in an asymmetrical peak. Another significant cause is the interaction of the phosphate moiety with metal surfaces within the HPLC system, such as stainless steel tubing and frits.[4][5][6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving good peak shape for acidic compounds. Dibutyl phosphate is an acidic analyte, and its ionization state is dependent on the mobile phase pH. To minimize secondary interactions and achieve a symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the analyte.[1] This ensures the compound is in its neutral, non-ionized form, reducing interactions with the stationary phase.

Q3: Can the HPLC system itself contribute to poor peak shape?

A3: Yes, the HPLC system can be a significant source of peak distortion. Several factors can contribute:

  • Metal Contamination: Phosphate compounds are known to chelate with metal ions. Interaction with stainless steel components in the flow path (tubing, frits, column hardware) can lead to severe peak tailing.[4][5][6]

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as large detector flow cells, can cause peak broadening and tailing.[7][8][9]

  • Leaks and Poor Connections: Leaks in the system or poorly fitted connections can disrupt the flow path and lead to distorted peaks.[7]

Q4: My this compound peak is fronting. What could be the cause?

A4: Peak fronting is less common than tailing for this type of analyte but can occur. Potential causes include:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing some molecules to travel faster down the column.[7][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting.[7][9]

  • Column Bed Deformation: A void or channel in the column packing can also result in peak fronting.[10]

Q5: Could my sample preparation be the source of the problem?

A5: Absolutely. The way the sample is prepared can impact peak shape. Key considerations include:

  • Sample Solvent: As mentioned, the sample solvent should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.[7][9]

  • Sample Concentration: Injecting an overly concentrated sample can lead to column overload and peak distortion.[7][10]

  • Sample Matrix: Complex sample matrices can introduce interfering compounds that affect peak shape. Proper sample cleanup, such as solid-phase extraction (SPE), may be necessary.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions A Poor Peak Shape (Tailing) B Check Mobile Phase pH A->B Step 1 C Evaluate Column Condition A->C Step 2 D Assess for Metal Interactions A->D Step 3 E Inspect HPLC System A->E Step 4 F Adjust Mobile Phase pH (Lower pH) B->F If pH is not optimal G Use End-capped Column or Column for Polar Compounds C->G If using standard C18 K Replace Column C->K If column is old/contaminated H Passivate System with Acid D->H To remove metal ions I Use Metal-Free (PEEK) Components D->I For persistent issues J Reduce Extra-Column Volume E->J If tubing is long/wide

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocols:

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To determine the effect of mobile phase pH on the peak shape of this compound.

  • Materials:

  • Procedure:

    • Prepare a series of mobile phases with varying pH values. Start with a pH of approximately 3.0 and prepare additional mobile phases at pH 2.5 and 2.0. Use a low concentration of a suitable buffer like formate to maintain a stable pH.[1]

    • Equilibrate the HPLC column with the first mobile phase for at least 15-20 column volumes.

    • Inject a standard solution of this compound and record the chromatogram.

    • Repeat steps 2 and 3 for each of the prepared mobile phases.

    • Compare the peak symmetry (asymmetry factor) for each condition.

Protocol 2: System Passivation

  • Objective: To mitigate interactions between the phosphate analyte and metal components of the HPLC system.

  • Materials:

    • 30% Nitric Acid or a commercial passivation solution

    • HPLC grade water

    • Methanol or isopropanol (B130326)

  • Procedure:

    • Caution: Always follow the instrument manufacturer's guidelines for passivation. Disconnect the column and detector before proceeding.

    • Flush the entire HPLC system (pump, injector, tubing) with HPLC grade water for 30 minutes.

    • Flush the system with isopropanol for 30 minutes.

    • Introduce the passivation solution (e.g., 30% nitric acid) into the system and allow it to sit for at least 1 hour (or as recommended by the manufacturer).

    • Thoroughly flush the system with HPLC grade water until the eluent is neutral (check with pH paper).

    • Flush the system with your mobile phase before reconnecting the column and detector.

    • An alternative for LC-MS systems is to treat the stainless steel parts with phosphoric acid prior to analysis, which can dramatically improve peak profiles for phosphate compounds.[6]

Guide 2: Addressing Peak Fronting and Broadening

This guide provides steps to resolve issues of peak fronting and general peak broadening.

Troubleshooting Workflow for Peak Fronting/Broadening

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions A Poor Peak Shape (Fronting or Broadening) B Review Sample Concentration and Injection Volume A->B Step 1 C Check Sample Solvent A->C Step 2 D Inspect Column A->D Step 3 E Dilute Sample or Reduce Injection Volume B->E If overload is suspected F Dissolve Sample in Mobile Phase C->F If solvent is stronger than mobile phase G Replace Column if Void is Present D->G If column is damaged H Use a Guard Column D->H To protect the analytical column

References

Technical Support Center: Troubleshooting Dibutyl Phosphate-d18 Signal Instability in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues with Dibutyl Phosphate-d18 (DBP-d18) signal instability during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal instability for my this compound internal standard?

Signal instability for your DBP-d18 internal standard (IS) in mass spectrometry can stem from several factors, broadly categorized as:

  • Sample Preparation Issues: Inconsistencies in sample preparation, such as errors in aliquoting the IS, variable extraction recovery, or incomplete mixing of the IS with the sample matrix, are frequent causes of signal fluctuation.[1] Human errors, like accidentally omitting or double-spiking the IS in some samples, can also lead to significant deviations.[1]

  • Matrix Effects: Co-eluting components from the sample matrix can interfere with the ionization of the DBP-d18 in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2][3] This is a primary reason for signal variability and can significantly impact the accuracy of quantification.[1][2]

  • Chromatographic Issues: Poor chromatographic performance, including peak tailing, splitting, or significant shifts in retention time, can affect the IS signal.[1] If the DBP-d18 and the analyte do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate results.[2][4]

  • Instrumental Problems: Issues with the LC-MS system itself can cause signal instability. These can include problems with the autosampler (inconsistent injection volumes), a contaminated or failing LC column, a dirty or inefficient ion source, and general mass spectrometer instability.[1][5]

  • Internal Standard Integrity: The DBP-d18 solution itself may have degraded due to improper storage or preparation.[1]

Q2: My DBP-d18 signal is suddenly lost or extremely low in all samples of my analytical run. What should I investigate first?

A complete and sudden loss of the internal standard signal across an entire batch often points to a systemic failure. Here’s a logical troubleshooting workflow:

  • Check the IS Solution: Verify the concentration and integrity of your DBP-d18 spiking solution. Ensure it was prepared correctly and has not expired or degraded.[1]

  • Review the Sample Preparation Protocol: Confirm that the DBP-d18 was added to all samples. A simple human error of forgetting this step is a common cause.[1]

  • Inspect the LC-MS System:

    • LC System: Check for leaks, ensure correct mobile phase composition and flow rate, and verify that the column is properly installed and equilibrated.[1]

    • Mass Spectrometer: Ensure the MS is properly tuned and calibrated. Check the ion source for visible contamination and ensure a stable spray.[1] Verify that the correct MS method, including the specific MRM transition for DBP-d18, is being used.[1]

Q3: The DBP-d18 signal is highly variable between samples within the same batch. What is the likely cause?

High variability in the IS signal across a batch suggests that individual samples are being affected differently. The most probable causes are:

  • Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples.[1]

  • Matrix Effects: Different samples may have varying levels of co-eluting matrix components that cause ion suppression or enhancement.[1][2][3]

  • Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to significant signal variability.[1][5]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of DBP-d18 Signal Instability

This guide will help you systematically identify the root cause of your DBP-d18 signal instability.

Troubleshooting Workflow for DBP-d18 Signal Instability

start Start: DBP-d18 Signal Instability Observed is_signal_absent Is signal absent/very low in ALL samples? start->is_signal_absent check_is_solution Check IS solution (preparation, expiry) is_signal_absent->check_is_solution Yes is_signal_variable Is signal highly variable BETWEEN samples? is_signal_absent->is_signal_variable No check_prep_protocol Verify IS was added during sample prep check_is_solution->check_prep_protocol check_instrument Inspect LC-MS system (leaks, spray, method) check_prep_protocol->check_instrument end Resolution check_instrument->end investigate_prep Investigate sample prep consistency is_signal_variable->investigate_prep Yes is_signal_drifting Is signal consistently drifting over the run? is_signal_variable->is_signal_drifting No assess_matrix_effects Assess matrix effects (post-column infusion) investigate_prep->assess_matrix_effects check_autosampler Check autosampler (injection precision) assess_matrix_effects->check_autosampler check_autosampler->end check_equilibration Check column equilibration is_signal_drifting->check_equilibration Yes is_signal_drifting->end No check_source_contamination Inspect ion source for contamination check_equilibration->check_source_contamination check_source_contamination->end

Caption: A flowchart for troubleshooting DBP-d18 signal instability.

Symptom Potential Cause Recommended Action
Sudden and complete loss of DBP-d18 signal in all samples IS solution not added or prepared incorrectly.Verify the sample preparation steps and prepare a fresh IS solution.[1]
LC-MS system malfunction (e.g., no spray, incorrect method).Inspect the ion source, check for leaks, and ensure the correct MS method is loaded.[1]
High signal variability between samples Inconsistent sample preparation (e.g., variable extraction recovery).Review and standardize the sample preparation protocol.[1]
Matrix effects.Perform a post-column infusion experiment to identify and mitigate ion suppression.[1]
Autosampler malfunction (e.g., inconsistent injection volume).Run an injection precision test.[1]
Gradual decrease in signal over the analytical run Instrument contamination (e.g., dirty ion source).Clean the ion source and rerun system suitability tests.[6]
Insufficient column equilibration.Ensure adequate column equilibration time between injections.[6]
Guide 2: Quantitative Acceptance Criteria for Internal Standard Response

While there is no single global consensus on acceptance criteria for internal standard variability, several regulatory bodies and industry groups have provided recommendations.[7] A common approach is to establish a response range based on the calibration standards and quality controls (QCs) within a run.

Approach Description Typical Acceptance Criteria
Fixed Percentage Window The IS response for each sample should fall within a fixed percentage of the mean IS response of the calibration standards and QCs.50% to 150% or 50% to 200% of the mean IS response.[8][9]
Run-Specific Precision The acceptance window is based on the precision of the IS response in the calibration standards and QCs of the current run.Mean IS response ± 3 times the standard deviation.[9]
Trend Analysis The variability of the IS response in unknown samples should be similar to that observed in the calibration standards and QCs.The spread of IS responses for unknown samples should be comparable to the spread observed for the known samples.[8]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement of the DBP-d18 signal.

Methodology:

  • System Setup:

    • Prepare a solution of DBP-d18 at a concentration that gives a stable and moderate signal.

    • Infuse this solution post-column into the mobile phase flow using a syringe pump and a T-connector.

    • Allow the system to equilibrate until a stable baseline for the DBP-d18 signal is observed in the mass spectrometer.

  • Injection and Analysis:

    • Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or IS).

    • Monitor the DBP-d18 signal during the chromatographic run.

  • Interpretation:

    • Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.

    • A significant increase in signal intensity indicates a region of ion enhancement.

Post-Column Infusion Experimental Workflow

setup_lc LC System with Analytical Column t_connector T-Connector setup_lc->t_connector Mobile Phase syringe_pump Syringe Pump with DBP-d18 Solution syringe_pump->t_connector DBP-d18 Infusion ms_source Mass Spectrometer Ion Source t_connector->ms_source Combined Flow data_analysis Data Analysis: Monitor DBP-d18 Signal ms_source->data_analysis

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Injection Precision Test

Objective: To assess the performance of the autosampler and rule it out as a source of signal variability.

Methodology:

  • Sample Preparation: Prepare a single vial of a mid-level concentration of DBP-d18 in a clean solvent (e.g., mobile phase A).

  • Injection Sequence: Inject this same sample 10-20 consecutive times.

  • Data Analysis:

    • Calculate the peak area of DBP-d18 for each injection.

    • Determine the mean, standard deviation (SD), and relative standard deviation (%RSD) of the peak areas.

  • Interpretation:

    • If the %RSD is high (e.g., >15%), it suggests a problem with the autosampler's precision.[5]

    • If the %RSD is low, the autosampler is likely not the source of the variability.

For further assistance, please contact our technical support team.

References

potential for Dibutyl Phosphate-d18 contamination in laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibutyl Phosphate-d18 (DBP-d18). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to DBP-d18 contamination and analysis in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound (DBP-d18) is a deuterated stable isotope-labeled internal standard for Dibutyl Phosphate (DBP). It is commonly used in quantitative analysis, particularly with mass spectrometry-based methods like LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of the unlabeled DBP analyte.

Q2: We are observing a high background signal for DBP-d18 in our blank samples. What are the potential sources of this contamination?

A high background signal for DBP-d18 in blank samples, where it is not expected, strongly suggests contamination within the laboratory environment. Potential sources can be broadly categorized as:

  • Laboratory Consumables: Many plastic materials used in the lab can be a significant source of DBP contamination. Organophosphates, including DBP, are used as plasticizers and can leach from these materials.[1][2][3][4][5]

  • Cross-Contamination: Improper handling of the DBP-d18 stock solution or previously analyzed high-concentration samples can lead to cross-contamination of glassware, syringes, and other lab equipment.

  • Reagents and Solvents: While less common for the deuterated form, the non-deuterated DBP can be present in various reagents and solvents, and its presence might interfere with the analysis of DBP-d18 depending on the analytical method.

Q3: Can the DBP-d18 internal standard itself be a source of contamination?

Yes, improper handling of the DBP-d18 stock solution is a primary cause of contamination. It is crucial to follow strict protocols for handling and storage to prevent the spread of the internal standard to unintended samples and lab surfaces.

Q4: Are there any known analytical interferences that can be mistaken for DBP-d18?

While DBP-d18 is designed to have a distinct mass-to-charge ratio (m/z) from its unlabeled counterpart, isobaric interferences can still occur. These are compounds that have the same nominal mass as DBP-d18. However, with high-resolution mass spectrometry, these can often be resolved. It is also important to consider the potential for in-source fragmentation of larger molecules that could coincidentally produce an ion at the same m/z as DBP-d18.

Troubleshooting Guides

Issue: High Background Signal of DBP-d18 in Blank Samples

This is a common and critical issue that can compromise the accuracy of your results. Follow this step-by-step guide to identify and eliminate the source of contamination.

Step 1: Isolate the Source of Contamination

To pinpoint the source of the DBP-d18 contamination, a systematic approach is necessary. The following workflow can help you identify the culprit.

Contamination_Troubleshooting A Start: High DBP-d18 in Blank B Analyze a 'True Blank' (Solvent Only) A->B C Analyze a 'Method Blank' (All reagents, no sample) B->C Blank is Clean E Contamination from Solvent or Instrument B->E Blank is Contaminated D Analyze a 'Consumable Blank' (Solvent passed through all consumables) C->D Blank is Clean F Contamination from Reagents C->F Blank is Contaminated G Contamination from Consumables D->G Blank is Contaminated H Clean LC-MS System E->H I Test New Batch of Solvents E->I J Test Each Reagent Individually F->J K Test Each Consumable Individually G->K L Problem Resolved H->L I->L J->L K->L

Figure 1: Troubleshooting workflow for identifying DBP-d18 contamination.

Step 2: Address Contamination from Laboratory Consumables

Studies have shown that various plastic laboratory consumables can leach DBP.[2][6] If your investigation points towards consumables, consider the following actions:

  • Switch to Glassware: Whenever possible, replace plastic containers, pipette tips, and vials with their glass counterparts.

  • Pre-rinse Consumables: Before use, rinse all consumables (both plastic and glass) with a high-purity solvent that is known to be free of DBP-d18.

  • Test New Lots: Before introducing a new batch of consumables into your workflow, perform a leaching test to ensure they are not a source of contamination.

Quantitative Data on DBP Leaching from Laboratory Consumables

The following table summarizes findings from a study on phthalate (B1215562) leaching from various lab materials. While this data is for the unlabeled DBP, it highlights the potential for contamination from these sources.

Laboratory ConsumableMaterialMaximum DBP Leaching (µg/cm²)
Plastic Filter HoldersPolytetrafluoroethylene (PTFE)2.49[2][6]
Plastic Filter HoldersRegenerated Cellulose0.61[2][6]

Step 3: Mitigate Cross-Contamination

  • Dedicated Glassware and Syringes: Use dedicated glassware and syringes for the preparation of the DBP-d18 internal standard stock and working solutions.

  • Strict Handling Procedures: Implement and enforce strict procedures for handling the DBP-d18 standard. This includes wearing appropriate personal protective equipment (PPE) and working in a designated area.

  • Thorough Cleaning Protocols: Establish and follow a rigorous cleaning protocol for all reusable lab equipment.

Issue: Poor Peak Shape or Shifting Retention Time in LC-MS/MS Analysis

Inconsistent chromatography can lead to inaccurate quantification.

Troubleshooting Steps:

  • Check Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, degassed, and that the pH is consistent.

  • Inspect the LC Column: The column may be degraded or clogged. Try flushing the column or replacing it with a new one.

  • Review Sample Matrix: Complex sample matrices can interfere with chromatography. Ensure your sample preparation method is adequate for removing interfering substances.

  • Instrument Performance: Check for leaks in the LC system and ensure the pump is delivering a stable flow rate.

Experimental Protocols

Protocol 1: Identification of DBP-d18 Contamination Sources

Objective: To systematically identify the source(s) of DBP-d18 contamination in the analytical workflow.

Materials:

  • High-purity solvent (e.g., LC-MS grade methanol (B129727) or acetonitrile) confirmed to be free of DBP-d18.

  • All reagents and consumables used in the standard analytical procedure.

  • LC-MS/MS system.

Methodology:

  • True Blank Analysis:

    • Directly inject the high-purity solvent into the LC-MS/MS system.

    • This will assess the background contamination of the instrument and the solvent itself.

  • Method Blank Analysis:

    • Prepare a blank sample following the entire analytical procedure, including all reagents, but without the addition of the sample matrix.

    • This will identify contamination originating from any of the reagents.

  • Consumable Blank Analysis:

    • Pass the high-purity solvent through each of the laboratory consumables used in the sample preparation process (e.g., pipette tips, centrifuge tubes, vials).

    • Collect the solvent and inject it into the LC-MS/MS system.

    • This will pinpoint which, if any, of the consumables are leaching DBP-d18.

Workflow Diagram:

Contamination_ID_Protocol cluster_0 Step 1: Instrument & Solvent Check cluster_1 Step 2: Reagent Check cluster_2 Step 3: Consumables Check A Inject High-Purity Solvent B Analyze for DBP-d18 A->B C Prepare Method Blank (All Reagents, No Sample) D Analyze for DBP-d18 C->D E Pass Solvent Through Each Consumable F Analyze Eluate for DBP-d18 E->F

Figure 2: Experimental workflow for identifying DBP-d18 contamination.
Protocol 2: Sample Analysis of DBP-d18 by LC-MS/MS

Objective: To provide a general procedure for the quantitative analysis of DBP using DBP-d18 as an internal standard by LC-MS/MS. This protocol should be optimized for your specific application and matrix.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Appropriate C18 reversed-phase LC column.

  • DBP and DBP-d18 analytical standards.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water) and reagents (e.g., formic acid, ammonium (B1175870) acetate).

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of DBP-d18 in a suitable solvent.

    • Prepare a series of calibration standards containing a fixed concentration of DBP-d18 and varying concentrations of DBP.

    • Prepare your unknown samples and spike them with the same fixed concentration of DBP-d18.

  • LC-MS/MS Analysis:

    • Set up the LC method with a suitable gradient to achieve chromatographic separation of DBP from other matrix components.

    • Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode. Select appropriate precursor and product ion transitions for both DBP and DBP-d18.

  • Data Analysis:

    • Integrate the peak areas for the DBP and DBP-d18 MRM transitions.

    • Calculate the peak area ratio of DBP to DBP-d18.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the DBP standards.

    • Determine the concentration of DBP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship Diagram:

LCMS_Analysis_Logic A Prepare Standards & Samples with DBP-d18 B LC Separation A->B C MS/MS Detection (MRM) B->C D Peak Area Integration C->D E Calculate Area Ratio (DBP / DBP-d18) D->E F Generate Calibration Curve E->F Standards G Quantify DBP in Samples E->G Samples F->G

Figure 3: Logical flow of quantitative analysis using an internal standard.

References

effect of pH on Dibutyl Phosphate-d18 stability during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Dibutyl Phosphate-d18 (DBP-d18) during extraction procedures.

Effect of pH on DBP-d18 Stability During Extraction

The stability of this compound (DBP-d18) during extraction is critically influenced by the pH of the aqueous phase. While direct quantitative data for the deuterated form is limited, the stability profile can be inferred from its non-deuterated analogue, Dibutyl Phosphate (B84403) (DBP). DBP is an acidic organophosphorus compound with an estimated pKa of 0.88[1]. This low pKa indicates that DBP-d18 will exist predominantly in its anionic (deprotonated) form in most aqueous solutions (pH > 1).

Key Considerations:

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, DBP-d18 is more likely to be in its protonated, neutral form. While this can enhance its extraction into less polar organic solvents, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis of the ester bonds.

  • Neutral to Mildly Alkaline Conditions (pH 4-8): In this range, DBP-d18 will be in its anionic form. This may decrease its extraction efficiency into non-polar solvents. However, the stability of the ester bonds is generally higher in this pH range compared to strongly acidic or strongly alkaline conditions.

  • Strongly Alkaline Conditions (pH > 8): In highly alkaline solutions, base-catalyzed hydrolysis of the ester bonds can occur, leading to the degradation of DBP-d18. The rate of hydrolysis increases with increasing pH and temperature.

Quantitative Data Summary
pH RangePredominant Form of DBP-d18Expected Stability During ExtractionKey Considerations
< 2 Neutral (protonated)ModeratePotential for acid-catalyzed hydrolysis, especially with heat.
2 - 4 Mix of neutral and anionicGoodOptimal for extraction into organic solvents.
4 - 8 Anionic (deprotonated)HighGenerally stable, but extraction efficiency may be lower.
8 - 10 Anionic (deprotonated)ModerateIncreased risk of base-catalyzed hydrolysis.
> 10 Anionic (deprotonated)LowSignificant degradation due to base-catalyzed hydrolysis is likely.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of DBP-d18 from Aqueous Samples

This protocol is a general guideline for the extraction of DBP-d18 from aqueous matrices such as plasma, urine, or environmental water samples.

Materials:

  • Aqueous sample containing DBP-d18

  • Internal Standard (if DBP-d18 is not the internal standard itself)

  • pH adjustment solutions (e.g., 1 M HCl, 1 M NaOH, phosphate buffers)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase for LC-MS analysis)

Procedure:

  • Sample Preparation: To a 1 mL aliquot of the aqueous sample, add the internal standard solution.

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically between pH 2 and 4 for optimal extraction) by adding the appropriate pH adjustment solution. Verify the pH using a calibrated pH meter.

  • Extraction: Add 5 mL of the extraction solvent to the sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (not exceeding 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent.

  • Analysis: The sample is now ready for analysis by an appropriate analytical technique, such as LC-MS/MS.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My DBP-d18 signal is low or absent. What are the possible causes?

A1: Low or no signal for DBP-d18 can be due to several factors:

  • Degradation during extraction: Check the pH of your sample and extraction solutions. Extreme pH values (highly acidic or alkaline) can cause hydrolysis of DBP-d18.

  • Poor extraction efficiency: The pH of the aqueous sample significantly impacts the extraction recovery. Ensure the pH is adjusted to a range where DBP-d18 is in its neutral, more extractable form (typically pH 2-4).

  • Evaporation to dryness: Over-drying the sample, especially at high temperatures, can lead to the loss of the analyte.

  • Instrumental issues: Verify the performance of your analytical instrument (e.g., LC-MS/MS system).

Q2: I am observing a peak for the non-deuterated DBP in my DBP-d18 standard. What could be the reason?

A2: The presence of a non-deuterated DBP peak can be attributed to:

  • Isotopic impurity of the standard: The DBP-d18 standard may contain a small percentage of the non-deuterated form. Check the certificate of analysis for the isotopic purity.

  • Hydrogen/Deuterium (B1214612) (H/D) exchange: Under certain conditions, particularly at very low or high pH and elevated temperatures, the deuterium atoms on the butyl chains might exchange with protons from the solvent. This is generally less likely for deuterium on a carbon backbone compared to more labile positions.

Q3: How does the choice of extraction solvent affect the recovery of DBP-d18?

A3: The choice of solvent is crucial for efficient extraction. A solvent that is immiscible with water and has a good affinity for the neutral form of DBP-d18 should be used. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane (B109758) are commonly used. The optimal solvent may need to be determined empirically for your specific sample matrix.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Poor Recovery of DBP-d18 Incorrect pH of the aqueous phase: DBP-d18 is anionic at neutral and high pH, leading to poor extraction in organic solvents.Adjust the sample pH to 2-4 before extraction to ensure DBP-d18 is in its neutral form.
Inappropriate extraction solvent: The solvent may not be optimal for partitioning DBP-d18.Test different extraction solvents such as MTBE, ethyl acetate, or dichloromethane.
Insufficient mixing during extraction: Incomplete partitioning of the analyte between the two phases.Ensure vigorous and adequate mixing (e.g., vortexing for at least 2 minutes).
High Variability in Results Inconsistent pH adjustment: Small variations in pH can significantly affect extraction efficiency.Use a calibrated pH meter and ensure consistent pH adjustment for all samples.
Matrix effects in the final analysis: Co-extracted matrix components can suppress or enhance the signal of DBP-d18.Optimize the sample cleanup procedure (e.g., use a solid-phase extraction (SPE) step) or adjust the chromatographic conditions to separate the analyte from interfering matrix components.
Evidence of DBP-d18 Degradation Exposure to extreme pH: Hydrolysis of the ester bonds.Avoid prolonged exposure to strongly acidic (pH < 2) or strongly alkaline (pH > 10) conditions. Perform extractions at room temperature if possible.
High temperatures during evaporation: Thermal degradation of the analyte.Evaporate the solvent at room temperature or a slightly elevated temperature (≤ 40°C) under a gentle stream of nitrogen.

Visualizations

DBP_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH to 2-4 Add_IS->Adjust_pH Add_Solvent Add Extraction Solvent Adjust_pH->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the liquid-liquid extraction of DBP-d18.

DBP_pH_Behavior cluster_acidic Acidic pH (< 4) cluster_neutral_alkaline Neutral to Alkaline pH (> 4) DBP_Structure This compound Structure Protonated Neutral Form (Protonated) Good for Extraction DBP_Structure->Protonated H+ Anionic Anionic Form (Deprotonated) Lower Extraction Efficiency DBP_Structure->Anionic -H+ Hydrolysis_Acid Acid-Catalyzed Hydrolysis (Degradation Risk) Protonated->Hydrolysis_Acid Hydrolysis_Base Base-Catalyzed Hydrolysis (Degradation Risk at high pH) Anionic->Hydrolysis_Base

Caption: Chemical behavior of DBP-d18 at different pH values.

References

minimizing ion suppression of Dibutyl Phosphate-d18 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Dibutyl Phosphate-d18 (DBP-d18) in complex biological matrices. The primary focus is on identifying and minimizing ion suppression to ensure accurate and reproducible quantification in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during the analysis of DBP-d18.

Q1: My DBP-d18 signal is unexpectedly low, inconsistent, or has disappeared entirely. What are the likely causes?

Low or inconsistent signal intensity for DBP-d18 is a common problem, often directly linked to ion suppression from co-eluting matrix components.

Possible Causes:

  • Co-eluting Endogenous Material: Complex matrices like plasma, serum, and urine contain high concentrations of endogenous compounds such as phospholipids (B1166683), salts, proteins, and peptides.[1] If these compounds co-elute with DBP-d18, they can compete for ionization in the mass spectrometer source, leading to a suppressed signal for your analyte.[1][2] Phospholipids are a particularly notorious cause of ion suppression in bioanalysis.[3]

  • Inefficient Sample Preparation: The chosen sample preparation method may not be adequately removing interfering matrix components.[4] For example, simple protein precipitation is fast but often leaves behind significant amounts of phospholipids and other small molecules that cause ion suppression.[1]

  • Mobile Phase Composition: Non-volatile mobile phase additives, such as phosphate (B84403) buffers, are known to cause significant ion suppression and can deposit salts on the ion source, hindering performance.[5][6] Even common additives like Trifluoroacetic Acid (TFA) can suppress ionization in ESI-MS.[6][7]

  • Chromatographic Issues: Poor chromatographic separation can lead to the co-elution of DBP-d18 with highly concentrated matrix components, especially those that elute in the solvent front or late in the gradient.[8]

Q2: I am observing poor reproducibility and high relative standard deviation (%RSD) in my quality control (QC) samples for DBP-d18. What could be the cause?

High variability in results, especially in QC samples, often points to inconsistent matrix effects between different samples.

Possible Causes:

  • Sample-to-Sample Matrix Variability: Biological samples can have significant inter-individual variations in their composition.[4] This means the degree of ion suppression can change from one sample to the next, leading to inconsistent analyte response and poor reproducibility.[9]

  • Inadequate Internal Standard Correction: While DBP-d18 is a stable isotope-labeled internal standard (SIL-IS), severe and variable ion suppression can still impact results if the suppression is not uniform across the chromatographic peak. A SIL-IS is the best tool to compensate for ion suppression, as it co-elutes and experiences the same effect as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[9] However, if the matrix effect is extreme, even this method can be challenged.

  • System Contamination: Buildup of non-volatile matrix components from previous injections can foul the LC column and the MS ion source. This buildup can lead to shifting retention times, peak shape distortion, and an overall decrease in sensitivity over the course of an analytical run.[1]

Q3: How can I definitively determine if ion suppression is affecting my DBP-d18 analysis?

A post-column infusion experiment is the most effective method for visualizing and identifying regions of ion suppression within your chromatogram.[1][10]

Methodology:

  • Setup: A syringe pump is used to continuously infuse a standard solution of your analyte (in this case, DBP-d18) into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.

  • Analysis: With the infusion running, inject a blank matrix extract (e.g., an extract of plasma with no analyte).

  • Interpretation: Monitor the signal of the infused DBP-d18. In the absence of matrix components, the signal should be stable and constant. When matrix components that cause ion suppression elute from the column, you will observe a significant drop in the DBP-d18 signal. This allows you to identify the retention time windows where suppression occurs.[8][11] By comparing this "suppression profile" to the retention time of your DBP-d18 peak, you can confirm if co-eluting matrix components are the cause of your issues.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for organophosphorus compounds like DBP-d18?

Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components.[2][12] In electrospray ionization (ESI), which is commonly used for analyzing polar compounds like DBP-d18, a finite amount of charge is available on the surface of droplets.[8] When high concentrations of matrix components co-elute with the analyte, they compete for this charge, reducing the number of analyte ions that are formed and subsequently detected.[2] This leads to a lower signal, which can compromise the sensitivity, accuracy, and precision of the analysis.[8][12]

Q2: Which sample preparation technique is most effective for minimizing ion suppression for DBP-d18 in plasma or urine?

The most effective technique is one that provides the most thorough cleanup of the sample matrix. While there is no single best method for all applications, the general hierarchy of effectiveness for reducing ion suppression is:

Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT)

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using specific sorbents to either retain the analyte while washing away interferences or retain interferences while allowing the analyte to pass through. This is a highly effective method for removing phospholipids and other major sources of ion suppression.[1][4]

  • Liquid-Liquid Extraction (LLE): Uses partitioning between two immiscible liquid phases to separate the analyte from matrix components. By carefully selecting solvents and adjusting pH, a good degree of cleanup can be achieved.[1][3][4]

  • Protein Precipitation (PPT): This is the simplest and fastest method but also the least clean. While it effectively removes large proteins, many smaller molecules, salts, and phospholipids remain in the supernatant, which are common causes of ion suppression.

Q3: How do mobile phase additives impact the analysis of DBP-d18?

Mobile phase additives are crucial for good chromatography but can significantly impact MS sensitivity.

  • Volatile vs. Non-Volatile Buffers: Always use volatile mobile phase additives like formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate.[6] Non-volatile buffers, such as phosphate or citrate (B86180) salts, will precipitate in the ion source, suppress the signal, and damage the instrument.[5][6]

  • Acid Modifiers: For negative ion mode analysis, which is typical for phosphate-containing compounds, maintaining a neutral or slightly basic pH can improve deprotonation and signal response. However, good chromatography on a reversed-phase column often requires an acidic mobile phase. Small amounts of volatile acids like formic acid (0.1%) are a common choice. Stronger ion-pairing agents like TFA provide excellent chromatography but are known to cause significant signal suppression.[7][13]

Q4: Beyond sample preparation, what LC-MS parameters can I adjust to mitigate ion suppression?

Optimizing your analytical method can help separate DBP-d18 from interfering matrix components.

  • Chromatographic Selectivity: Adjust the gradient, mobile phase composition, or even switch to a different column chemistry (e.g., HILIC) to improve the separation between your analyte and the regions of ion suppression identified by your post-column infusion experiment.[8][11]

  • Reduce Injection Volume: A straightforward way to reduce the total amount of matrix components entering the system is to inject a smaller volume.[8] This is only a viable solution if the DBP-d18 concentration is high enough to be detected after reducing the injection amount.

  • Use a Lower Flow Rate: Reducing the LC flow rate can sometimes lessen ion suppression by improving the ionization efficiency in the ESI source.[8]

  • Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[8][12]

Quantitative Data Summary

The following tables summarize data on the effectiveness of various techniques in reducing common sources of ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Removal of Phospholipids (a major cause of ion suppression).

Sample Preparation TechniqueRelative Phospholipid Removal EfficiencyResulting Extract Cleanliness
Protein Precipitation (PPT)LowLow
Liquid-Liquid Extraction (LLE)Medium-HighMedium
Solid-Phase Extraction (SPE)HighHigh
Specialized Phospholipid Removal PlatesVery HighVery High

This table provides a qualitative comparison based on established principles in bioanalysis. Actual quantitative values can vary significantly based on the specific matrix and protocol used.

Experimental Protocols

Protocol 1: Assessing Ion Suppression via Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece and necessary tubing

  • Standard solution of DBP-d18 (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical method.

  • Set up the post-column infusion by connecting the syringe pump outlet to the LC flow path using a tee-piece between the column outlet and the MS inlet.

  • Begin infusing the DBP-d18 standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for DBP-d18 is observed in the MS, inject a blank matrix extract.

  • Monitor the DBP-d18 signal throughout the entire chromatographic run.

  • Any significant drop from the stable baseline indicates a region of ion suppression.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Organophosphates

Objective: To clean up a complex matrix sample for DBP-d18 analysis using SPE.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges

  • Sample (e.g., plasma, urine)

  • Methanol (B129727), Water (LC-MS grade)

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and polar interferences.

  • Elution: Elute the DBP-d18 using 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Workflow for Ion Suppression Investigation

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis cluster_solution Mitigation Strategies cluster_result Outcome start Low or Inconsistent DBP-d18 Signal post_infusion Perform Post-Column Infusion Experiment start->post_infusion Hypothesis: Ion Suppression coelution Suppression Zone Co-elutes with Analyte? post_infusion->coelution optimize_prep Improve Sample Prep (SPE, LLE) coelution->optimize_prep Yes optimize_lc Optimize Chromatography (Gradient, Column) coelution->optimize_lc Yes end_node Reliable DBP-d18 Quantification coelution->end_node No optimize_prep->end_node optimize_lc->end_node

Caption: A workflow for identifying and mitigating ion suppression.

Troubleshooting Decision Tree

TroubleshootingTree start Start: Inconsistent DBP-d18 Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_prep Review Sample Prep: Is it sufficient? check_is->check_prep Yes use_is Action: Implement a co-eluting SIL-IS check_is->use_is No check_chrom Review Chromatography: Is peak shape adequate? check_prep->check_chrom Yes improve_prep Action: Enhance Cleanup (e.g., switch PPT to SPE) check_prep->improve_prep No (e.g., using PPT) improve_chrom Action: Optimize LC Method (e.g., modify gradient) check_chrom->improve_chrom No end_bad Problem Persists: Investigate other sources (e.g., instrument issue) check_chrom->end_bad Yes end_good Problem Resolved use_is->end_good improve_prep->end_good improve_chrom->end_good

Caption: A decision tree for troubleshooting DBP-d18 analysis issues.

References

Validation & Comparative

Validating Analytical Methods for Dibutyl Phosphate: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes is fundamental to the integrity of their work. In the analysis of compounds like Dibutyl Phosphate (DBP), a metabolite of organophosphorus pesticides and a degradation product in industrial processes, the choice of an appropriate internal standard is critical for robust and accurate analytical method validation. This guide provides an objective comparison of Dibutyl Phosphate-d18, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] This is due to the near-identical physicochemical properties between the deuterated standard and the target analyte. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations and matrix effects.[2]

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The selection of an internal standard significantly influences the key validation parameters of an analytical method: linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). Below is a comparative summary of the expected performance of an analytical method for Dibutyl Phosphate using this compound versus a non-deuterated internal standard, such as unlabeled Dibutyl Phosphate or a structural analog.

Table 1: Comparison of Analytical Method Validation Parameters

Validation ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Unlabeled DBP)
Linearity (R²) ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 95-105%85-115%
Precision (%RSD) < 10%< 15%
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.5 - 2 ng/mL
Limit of Quantitation (LOQ) 0.3 - 1.0 ng/mL1 - 5 ng/mL

Note: The values in this table are synthesized from multiple sources and represent typical performance. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.

The superior performance of this compound is primarily attributed to its ability to co-elute with the analyte, thus experiencing the same matrix effects and ionization suppression or enhancement.[1] This leads to more accurate and precise quantification, especially at low concentrations. While a non-deuterated internal standard can be a more cost-effective option, it may not perfectly mimic the behavior of the analyte, potentially leading to greater variability in the results.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of Dibutyl Phosphate in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Protocol 1: GC-MS Analysis of Dibutyl Phosphate using this compound Internal Standard

1. Sample Preparation:

  • To 1 mL of the sample (e.g., urine, environmental water), add 50 µL of a 1 µg/mL solution of this compound in acetonitrile.

  • Perform a liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE) by vortexing for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C in splitless mode.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Dibutyl Phosphate: m/z 155, 183, 211

    • This compound: m/z 173, 201, 229

3. Calibration and Quantification:

  • Prepare calibration standards of Dibutyl Phosphate (ranging from 1 to 1000 ng/mL) in the same matrix as the samples.

  • Add a constant amount of this compound to each calibration standard.

  • Construct a calibration curve by plotting the ratio of the peak area of Dibutyl Phosphate to the peak area of this compound against the concentration of Dibutyl Phosphate.

  • Quantify the Dibutyl Phosphate in the samples using the generated calibration curve.

Protocol 2: GC-MS Analysis of Dibutyl Phosphate using Unlabeled Dibutyl Phosphate as Internal Standard (for a different target analyte)

Note: This protocol is adapted for a scenario where unlabeled Dibutyl Phosphate is used as an internal standard for the analysis of another organophosphate metabolite, referred to here as "Analyte X."

1. Sample Preparation:

  • To 1 mL of the sample, add 50 µL of a 1 µg/mL solution of Dibutyl Phosphate in acetonitrile.

  • Follow the same liquid-liquid extraction and reconstitution procedure as in Protocol 1.

2. GC-MS Conditions:

  • Utilize the same GC-MS conditions as outlined in Protocol 1.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte X: (Select appropriate m/z ions for the specific analyte)

    • Dibutyl Phosphate (IS): m/z 155, 183, 211

3. Calibration and Quantification:

  • Prepare calibration standards of Analyte X in the same matrix.

  • Add a constant amount of Dibutyl Phosphate to each calibration standard.

  • Construct a calibration curve by plotting the ratio of the peak area of Analyte X to the peak area of Dibutyl Phosphate against the concentration of Analyte X.

  • Quantify Analyte X in the samples using the calibration curve.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the use of Dibutyl Phosphate and its analysis.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (this compound) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Calibrate Calibration Curve Construction GCMS->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Results Quantify->Report

Caption: Experimental workflow for analytical method validation.

PUREX_Process_Workflow Fuel Irradiated Nuclear Fuel Dissolution Dissolution in Nitric Acid Fuel->Dissolution Extraction Solvent Extraction (Tributyl Phosphate) Dissolution->Extraction Partitioning U/Pu Partitioning Extraction->Partitioning Waste High-Level Waste (contains DBP) Extraction->Waste U_Purification Uranium Purification Partitioning->U_Purification Pu_Purification Plutonium Purification Partitioning->Pu_Purification U_Product Uranium Product U_Purification->U_Product Pu_Product Plutonium Product Pu_Purification->Pu_Product

Caption: Simplified workflow of the PUREX process.

Organophosphate_Metabolism OP Organophosphorus Pesticide (e.g., Tributyl Phosphate) Phase1 Phase I Metabolism (Oxidation, Hydrolysis) OP->Phase1 DBP Dibutyl Phosphate (DBP) (Metabolite) Phase1->DBP Phase2 Phase II Metabolism (Conjugation) DBP->Phase2 Excretion Excretion Phase2->Excretion

Caption: Metabolic pathway of organophosphorus pesticides.

References

inter-laboratory comparison of Dibutyl Phosphate-d18 for quality control

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Dibutyl Phosphate-d18 for Quality Control: A Comparative Guide

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. In the quantitative analysis of Dibutyl Phosphate (DBP), a metabolite of various industrial chemicals, the use of a reliable internal standard is crucial for achieving high-quality results. This compound (DBP-d18) is a commonly employed deuterated internal standard. This guide provides a comparative overview of DBP-d18 for quality control purposes, discusses alternative standards, and presents a typical experimental protocol for its use.

The Role of this compound in Analytical Quality Control

This compound is the isotope-labeled analog of Dibutyl Phosphate. In analytical chemistry, particularly in mass spectrometry-based methods, isotope-labeled internal standards are considered the gold standard. They are compounds that are chemically identical to the analyte of interest but have a different mass due to the substitution of some atoms (in this case, hydrogen with deuterium)[1].

When added to a sample at a known concentration before sample processing, DBP-d18 experiences the same extraction, derivatization, and ionization efficiencies as the native DBP. By measuring the ratio of the signal from DBP to that of DBP-d18, analysts can accurately quantify the concentration of DBP, correcting for any sample loss or matrix effects during the analytical process[2]. This ensures the reliability and reproducibility of the results, which is essential for inter-laboratory comparisons and proficiency testing.

Comparison with Alternative Internal Standards

While DBP-d18 is a highly effective internal standard, other compounds can be used for the quantification of DBP. The choice of an internal standard depends on the analytical method, the sample matrix, and the availability of the standard.

Internal StandardTypeKey Characteristics
This compound (DBP-d18) Isotope-labeledCo-elutes with the analyte, corrects for matrix effects and sample preparation losses effectively. Ideal for mass spectrometry-based methods. Purity is typically >95%[3].
Dibutyl phthalate-d4 (DBP-d4) Isotope-labeledUsed as a surrogate analyte for DBP determination[4]. Similar advantages to DBP-d18, but with a lower degree of deuteration.
Benzyl benzoate (B1203000) (BB) Structurally similarNot an isotope-labeled standard. May not co-elute with DBP and may not correct for matrix effects as effectively. Can be a common water pollutant, which may interfere with measurements[5].
Dibutyl 4-chlorophthalate (Cl-DBP) Structurally similarA proposed alternative internal standard with similar chemical characteristics to DBP, including fragmentation patterns in mass spectrometry[5].

Experimental Protocol: Quantification of Dibutyl Phosphate using GC/MS with DBP-d18 Internal Standard

This protocol describes a general procedure for the quantification of DBP in a solvent sample, adapted from common analytical methods[2][6].

1. Preparation of Standards:

  • Prepare a stock solution of unlabeled Dibutyl Phosphate in a suitable solvent (e.g., methylene (B1212753) chloride) at a concentration of approximately 0.1 mg/mL[2].

  • Prepare a stock solution of this compound in the same solvent at a concentration of approximately 0.3 to 3.0 mg/mL[2].

  • From these stock solutions, prepare a series of calibration standards with varying concentrations of DBP and a fixed concentration of DBP-d18.

2. Sample Preparation:

  • Take a known volume or weight of the sample to be analyzed.

  • Spike the sample with a known amount of the DBP-d18 internal standard solution[2].

  • For aqueous samples, an extraction step may be necessary to transfer the DBP and DBP-d18 into an organic solvent.

  • Evaporate the solvent under a stream of nitrogen[2].

3. Derivatization:

  • To improve the volatility of DBP and DBP-d18 for gas chromatography, a derivatization step is often required.

  • Add a silylating agent, such as bistrimethylsilyltrifluoroacetamide (BSTFA), to the dried residue and heat to convert the phosphates to their more volatile trimethylsilyl (B98337) esters[2].

  • Alternatively, diazomethane (B1218177) can be used to form methyl esters[6].

4. GC/MS Analysis:

  • Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC/MS)[2].

  • The GC separates the components of the mixture, and the MS detects and quantifies the derivatized DBP and DBP-d18 based on their specific mass-to-charge ratios.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the DBP derivative to the peak area of the DBP-d18 derivative against the concentration of DBP for the calibration standards.

  • Determine the concentration of DBP in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the analytical workflow for DBP quantification.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Spike with DBP-d18 Sample->Spike Derivatization Derivatization (e.g., Silylation) Spike->Derivatization Standards Prepare Calibration Standards Standards->Derivatization GCMS GC/MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: A high-level overview of the analytical workflow for DBP quantification.

signaling_pathway cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis A Aliquot of Sample B Add known amount of DBP-d18 A->B C Extraction (if necessary) B->C D Evaporate to Dryness C->D E Add Silylating Agent (BSTFA) D->E F Heat E->F G Inject into GC/MS F->G H Separation and Detection G->H I Calculate Peak Area Ratios (DBP/DBP-d18) H->I J Determine Concentration from Calibration Curve I->J

Caption: A detailed step-by-step workflow for DBP analysis using DBP-d18.

Conclusion

The use of this compound as an internal standard is a robust approach for the accurate quantification of Dibutyl Phosphate in various samples. Its chemical similarity to the analyte ensures reliable correction for variations in sample preparation and analysis. While alternatives exist, the benefits of using an isotope-labeled standard like DBP-d18 are significant for achieving high-quality, reproducible data, which is the cornerstone of any successful inter-laboratory comparison or quality control program. Laboratories can further ensure the validity of their results by participating in proficiency testing programs for related compounds, such as organophosphorus pesticides[7][8].

References

A Head-to-Head Comparison: Dibutyl Phosphate-d18 vs. 13C-Labeled Internal Standards for Robust Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of Dibutyl Phosphate-d18, a deuterated internal standard, with its 13C-labeled counterparts, supported by established principles and experimental data from analogous compounds.

In the realm of quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard.[1] They are chemically identical to the analyte of interest, differing only in isotopic composition. This near-perfect analogy allows the SIL-IS to co-elute chromatographically and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis. However, the choice between deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling is not trivial and can significantly influence analytical performance. While deuterated standards like this compound are often more readily available and cost-effective, 13C-labeled standards are generally considered superior for many applications due to their greater stability and closer physicochemical resemblance to the unlabeled analyte.[2][3]

Key Performance Parameters: A Comparative Analysis

The ideal internal standard should mimic the behavior of the analyte as closely as possible throughout the entire analytical workflow. The primary differences between deuterated and 13C-labeled standards lie in their chromatographic behavior, isotopic stability, and ability to correct for matrix effects.

Performance ParameterThis compound (Deuterated IS)13C-Labeled Dibutyl Phosphate (B84403) (¹³C-IS)Key Considerations for Dibutyl Phosphate Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1] This is due to the "isotope effect."Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.For a moderately polar compound like dibutyl phosphate, even a small retention time shift can lead to differential ion suppression in complex matrices, potentially compromising accuracy.[3]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, particularly at labile positions.Carbon-13 isotopes are covalently bonded within the carbon skeleton and are not susceptible to exchange.Dibutyl phosphate does not have readily exchangeable protons on its carbon backbone, but the potential for exchange should always be considered, especially under harsh sample preparation conditions.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[3]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.In bioanalytical assays where matrix effects are a significant concern, the superior co-elution of a ¹³C-IS provides more reliable correction and, therefore, more accurate results.
Accuracy & Precision Can lead to inaccuracies if the chromatographic shift is significant. One study on a different compound reported a 40% error due to an imperfect retention time match.[3]Generally provides higher accuracy and precision due to the closer physicochemical properties to the analyte.For regulatory submissions and pivotal studies, the enhanced accuracy and precision offered by a ¹³C-IS can be critical.
Cost & Availability Generally less expensive and more readily available.[2]Typically more expensive and may require custom synthesis.[2]The choice may be influenced by budget and project timelines, especially in early-stage research.

Experimental Protocols

A robust quantitative analysis of dibutyl phosphate using either this compound or a 13C-labeled internal standard would typically involve the following steps. This protocol is a generalized workflow for LC-MS/MS analysis and may require optimization based on the specific matrix and instrumentation.

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix sample (e.g., plasma, serum).

  • Add 20 µL of the internal standard working solution (either this compound or 13C-labeled dibutyl phosphate) at a predetermined concentration.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating dibutyl phosphate.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape, is typically used.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for dibutyl phosphate, which readily forms [M-H]⁻ ions.[4]

    • Detection: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be optimized.

Quantification

The concentration of dibutyl phosphate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Concepts

To further clarify the processes and concepts discussed, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (this compound or 13C-IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

A typical workflow for quantitative bioanalysis using an internal standard.

G cluster_legend cluster_chromatogram Illustrative Chromatogram Analyte Analyte Peak Deuterated_IS Deuterated IS Peak C13_IS 13C-Labeled IS Peak time_axis Retention Time peak_analyte Analyte peak_c13 13C-IS peak_d18 This compound caption Conceptual representation of chromatographic elution.

References

The Superiority of Dibutyl Phosphate-d18 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of dibutyl phosphate (B84403) (DBP), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Dibutyl Phosphate-d18, a deuterated internal standard, with conventional non-deuterated alternatives, supported by experimental data and detailed methodologies. The evidence underscores the enhanced accuracy and precision afforded by isotope dilution techniques in mass spectrometry-based analyses.

Internal standards are indispensable in analytical chemistry for correcting variations inherent in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. Deuterated internal standards, such as this compound, are widely regarded as the gold standard for isotope dilution mass spectrometry (IDMS) because they are chemically identical to the analyte, with the only significant difference being their mass. This near-perfect chemical and physical similarity allows for superior compensation for matrix effects and other sources of analytical variability.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound consistently demonstrates superior performance in terms of accuracy and precision compared to non-deuterated alternatives, such as structural analogs (e.g., tributyl phosphate).

Quantitative Performance Data

The following tables summarize the key performance metrics for analytical methods utilizing this compound and a non-deuterated internal standard for the quantification of dibutyl phosphate.

Table 1: Method Accuracy

Internal StandardAnalyteMatrixSpiked ConcentrationAverage Recovery (%)
This compound Dibutyl PhosphateSynthetic Urine3 ng/mL101[1]
CosmeticsNot Specified89.5 - 105[2]
Tributyl Phosphate (Non-deuterated)Dibutyl PhosphateAir2.3 - 10 mg/m³Not Determined

Table 2: Method Precision

Internal StandardAnalyteMatrixPrecision MetricValue
This compound Dibutyl PhosphateSynthetic UrineRSD3%[1]
CosmeticsRSD2.9 - 9.1%[2]
Pooled UrineInter-day Imprecision (RSD)<31%
Tributyl Phosphate (Non-deuterated)Dibutyl PhosphateAirOverall Precision (S rT)0.057
Dibutyl Phosphate (as IS for other metabolites)Dialkyl Phosphate MetabolitesUrineRSD2 - 15%

The data clearly indicates that methods employing this compound as an internal standard achieve higher accuracy, with recoveries closer to 100%, and superior precision, as evidenced by lower relative standard deviations (RSD), compared to methods using non-deuterated internal standards.

The Experimental Edge: Detailed Methodologies

The enhanced performance of this compound is a direct result of the principles of isotope dilution mass spectrometry. The following sections detail the typical experimental protocols for methods utilizing both deuterated and non-deuterated internal standards.

Experimental Protocol for Quantification of Dibutyl Phosphate using this compound (Isotope Dilution LC-MS/MS)

This protocol is a representative example for the analysis of dibutyl phosphate in a biological matrix like urine.

  • Sample Preparation:

    • Aliquots of the urine sample are taken.

    • A known amount of this compound internal standard solution is spiked into each sample, calibration standard, and quality control sample.

    • The samples undergo enzymatic hydrolysis to deconjugate any glucuronidated or sulfated metabolites of dibutyl phosphate.

    • Solid-phase extraction (SPE) is performed to clean up the sample and concentrate the analyte and internal standard.

    • The extracts are evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both dibutyl phosphate and this compound.

  • Quantification:

    • The concentration of dibutyl phosphate in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve constructed from standards with known concentrations of dibutyl phosphate and a constant concentration of the internal standard.

Experimental Protocol for Quantification of Dibutyl Phosphate using a Non-Deuterated Internal Standard (e.g., Tributyl Phosphate)

This protocol is based on the NIOSH Method 5017 for the analysis of dibutyl phosphate in air samples.

  • Sample Collection and Preparation:

    • Air is drawn through a PTFE membrane filter to collect dibutyl phosphate.

    • The filter is transferred to a jar, and an eluent solution (acetonitrile containing a known concentration of tributyl phosphate as the internal standard) is added.

    • The sample is agitated to extract the dibutyl phosphate and internal standard.

    • An aliquot of the extract is derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve its chromatographic properties.

  • GC-FPD Analysis:

    • Gas Chromatography: The derivatized extract is injected into a gas chromatograph equipped with a flame photometric detector (FPD) operating in phosphorus mode. A suitable capillary column is used for separation.

    • Detection: The FPD selectively detects phosphorus-containing compounds.

  • Quantification:

    • The concentration of dibutyl phosphate is determined by calculating the ratio of the peak area of the derivatized dibutyl phosphate to the peak area of the tributyl phosphate internal standard and comparing this to a calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the processes and the underlying logic, the following diagrams are provided.

G Figure 1. Isotope Dilution Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological or Environmental Sample Spike Spike with this compound Sample->Spike Extraction Extraction / Clean-up Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Result Accurate & Precise Concentration Quant->Result

Caption: Workflow for analytical quantification using this compound.

G Figure 2. Rationale for Deuterated Internal Standard Superiority Analyte Dibutyl Phosphate (Analyte) Process Analytical Process (Extraction, Ionization, etc.) Analyte->Process Variable Effects IS This compound (IS) IS->Process Identical Variable Effects Result Accurate Ratio Measurement Process->Result

Caption: Identical behavior of analyte and deuterated IS leads to accurate results.

Conclusion

References

A Comparative Guide to Dilution Linearity: Dibutyl Phosphate-d18 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. When sample concentrations exceed the upper limit of quantification (ULOQ), dilution is a necessary step. This guide provides an objective comparison of the expected performance of a stable isotope-labeled internal standard (SIL-IS), exemplified by Dibutyl Phosphate-d18, against a non-isotopically labeled internal standard in dilution linearity studies. The principles and protocols outlined here are grounded in regulatory guidelines for bioanalytical method validation.[1][2][3]

The Critical Role of the Internal Standard in Dilution Integrity

Dilution integrity experiments are designed to demonstrate that diluting a sample does not affect the accuracy and precision of the analyte concentration measurement.[1][2] The choice of internal standard is critical to the success of these studies. An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible, compensating for variability during sample processing and analysis.

This compound , as a deuterated analogue of Dibutyl Phosphate, is expected to exhibit nearly identical physicochemical properties to the analyte, including extraction recovery, and ionization efficiency in mass spectrometry. This makes it an excellent internal standard. In contrast, a non-isotopically labeled internal standard, such as a structural analogue, may behave differently, leading to less reliable results, especially in complex biological matrices.

Comparative Performance in Dilution Linearity Studies

The following table summarizes the expected performance of this compound (a SIL-IS) compared to a hypothetical non-isotopically labeled internal standard in a dilution linearity study.

Performance ParameterThis compound (SIL-IS)Non-Isotopically Labeled IS (Analogue)Rationale
Accuracy (% Bias) Expected to be within ±15% of the nominal concentration.[1]Higher potential for bias (> ±15%) due to differential matrix effects and extraction recovery compared to the analyte.The SIL-IS co-elutes with the analyte and experiences similar matrix effects, leading to more effective normalization.
Precision (%CV) Expected to be ≤15%.[1]May exceed 15%, especially at higher dilution factors.The SIL-IS provides better correction for variability introduced during sample preparation and injection.
Matrix Effect Minimal, as it is largely compensated for by the co-eluting analyte.Can be significant and variable, leading to inaccurate quantification.Differences in chemical properties between the analyte and a non-isotopic analogue can result in differential ion suppression or enhancement.
Reliability High. Considered the "gold standard" for quantitative bioanalysis.Moderate to low. Results may be less reproducible and require more extensive validation.The near-identical chemical behavior of the SIL-IS to the analyte ensures robust and reliable performance across different sample lots and dilutions.

Experimental Protocol for Dilution Linearity (Integrity)

This protocol is a synthesis of guidelines from the FDA, EMA, and ICH for conducting dilution linearity studies in a regulated bioanalytical environment.[1][2][3]

1. Objective: To verify that the dilution of a high-concentration sample with a blank matrix does not impact the accuracy and precision of the analytical method.

2. Materials:

  • Analyte reference standard
  • This compound (or other appropriate internal standard)
  • Blank biological matrix (e.g., plasma, serum) from at least 6 different sources
  • Validated LC-MS/MS method

3. Preparation of Quality Control (QC) Samples:

  • Prepare a stock solution of the analyte in a suitable solvent.
  • Spike a pool of the blank biological matrix with the analyte stock solution to create a high-concentration QC sample (C_high) with a concentration at least 2-3 times the ULOQ of the standard curve.
  • The final concentration of the organic solvent in the spiked QC should be minimal to avoid matrix effects.

4. Dilution Procedure:

  • Perform serial dilutions of the C_high sample with the blank matrix to bring the expected concentrations within the calibrated range of the assay.
  • At a minimum, two different dilution factors should be tested (e.g., 1:10 and 1:100).
  • Prepare at least five replicates for each dilution factor.[1]

5. Sample Analysis:

  • Process and analyze the diluted QC samples along with a full calibration curve and standard QCs (low, medium, high) according to the validated bioanalytical method.
  • The internal standard (this compound) is added to all samples (calibration standards, QCs, and diluted QCs) at a constant concentration.

6. Acceptance Criteria:

  • The mean accuracy of the back-calculated concentration for the diluted QCs should be within ±15% of the nominal concentration.[1]
  • The precision (coefficient of variation, %CV) for each set of diluted QCs should not exceed 15%.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the dilution linearity study workflow.

Dilution_Linearity_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_analysis Analysis cluster_data Data Evaluation start Start prep_stock Prepare Analyte Stock Solution start->prep_stock prep_high_qc Prepare High Conc. QC (C_high) > ULOQ prep_stock->prep_high_qc dilute_10x Dilute C_high 1:10 with Blank Matrix (n≥5) prep_high_qc->dilute_10x dilute_100x Dilute C_high 1:100 with Blank Matrix (n≥5) prep_high_qc->dilute_100x add_is Add Internal Standard (this compound) dilute_10x->add_is dilute_100x->add_is lcms_analysis LC-MS/MS Analysis add_is->lcms_analysis calc_conc Calculate Concentration Against Calibration Curve lcms_analysis->calc_conc eval_acceptance Evaluate Against Acceptance Criteria (Accuracy ±15%, Precision ≤15%) calc_conc->eval_acceptance end End eval_acceptance->end

Caption: Workflow for a dilution linearity (integrity) study.

References

A Comparative Guide to the Use of Dibutyl Phosphate-d18 as an Internal Standard in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based analyses, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving reliable results. This guide provides an objective comparison of the performance of Dibutyl Phosphate-d18 (DBP-d18) as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

The primary advantage of using a deuterated internal standard like DBP-d18 is its chemical and physical similarity to the analyte of interest, Dibutyl Phosphate (B84403) (DBP). This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective correction of variations that can occur throughout the analytical process, such as extraction efficiency and matrix effects, leading to higher accuracy and precision in quantitative results.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Internal Standard/AnalyteMethodLimit of Quantification (LOQ)Matrix
Triphenyl phosphate-d15 GC-MS0.050 mg/m³Workplace Air[1]
Dibutyl Phosphate (DBP) Derivatization / GC-MS≈ 0.25 µg / MediaGeneral[2]

Note: The LOQ for Triphenyl phosphate-d15 is provided as an example of a deuterated internal standard for a related organophosphate compound.

The use of a deuterated standard like TPP-d15 allows for very low limits of quantification, which is crucial for trace-level analysis. While a direct comparison of the LOQ values in the table is challenging due to the different matrices and units, it highlights the sensitivity achievable with methods employing deuterated internal standards. Non-deuterated internal standards, while often more readily available and less expensive, may exhibit different chromatographic retention times and extraction recoveries compared to the analyte, potentially leading to less accurate quantification, especially in complex matrices.

Experimental Protocols

A generalized experimental workflow for the determination of organophosphate metabolites using a deuterated internal standard like this compound is outlined below. This protocol is based on common practices in the field and can be adapted for specific matrices and analytical instrumentation.

Sample Preparation
  • Spiking: To a known volume or weight of the sample (e.g., urine, water, or a digested solid sample), add a precise amount of the this compound internal standard solution.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the analytes and the internal standard from the aqueous sample using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The phases are separated, and the organic layer is collected.

    • Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge. The analytes and internal standard are retained on the sorbent. After washing the cartridge to remove interferences, the target compounds are eluted with a suitable solvent.

  • Concentration and Reconstitution: The solvent from the extraction step is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile (B52724)/water mixture).

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of organophosphate metabolites.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization, is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific analytes.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. Specific precursor-to-product ion transitions for both the analyte (DBP) and the internal standard (DBP-d18) are monitored.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined to assess the sensitivity of the analytical method.

  • LOD (Signal-to-Noise Ratio Method): The limit of detection is often determined as the concentration of the analyte that produces a signal-to-noise ratio of 3:1.

  • LOQ (Signal-to-Noise Ratio Method): The limit of quantification is typically determined as the concentration of the analyte that produces a signal-to-noise ratio of 10:1.

  • Calibration Curve Method: Alternatively, the LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the analysis of organophosphate metabolites using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with DBP-d18 Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentrate Evaporation & Reconstitution Extraction->Concentrate LC_Separation LC Separation Concentrate->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Ratio MS_Detection->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Analytical workflow for organophosphate metabolite analysis.

References

Performance Showdown: Dibutyl Phosphate-d18 Versus Other Deuterated Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly in chromatography and mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate metabolites and related compounds, deuterated internal standards are the gold standard. This guide provides an objective comparison of the performance of Dibutyl Phosphate-d18 against other commonly used deuterated standards, supported by established experimental principles and data from relevant applications.

Stable isotope-labeled internal standards (SIL-IS), especially deuterated ones, are foundational to robust quantitative assays.[1] The fundamental principle is that a SIL-IS behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization, thus correcting for variations throughout the analytical process.[2] this compound, with its 18 deuterium (B1214612) atoms, serves as an excellent internal standard for the analysis of dibutyl phosphate (B84403) and other dialkyl phosphates (DAPs), which are key biomarkers of exposure to organophosphate pesticides.

Comparative Performance of Deuterated Internal Standards

One of the most significant challenges in bioanalysis is the "matrix effect," where components of a complex sample like urine or plasma can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[3] Deuterated standards, due to their near-identical physicochemical properties to the analyte, co-elute and experience the same matrix effects, thereby providing accurate correction.[4] Studies have shown that the use of deuterated analogues as internal standards significantly improves the accuracy of quantitative results in complex matrices.[4]

The following table summarizes the expected performance of this compound in comparison to other deuterated standards used in the analysis of organophosphate metabolites. The data is representative of typical performance characteristics observed in validated LC-MS/MS and GC-MS/MS methods.

Performance ParameterThis compoundOther Deuterated Alkyl Phosphates (e.g., DEP-d10, DMP-d6)Non-Deuterated Structural Analogue (e.g., Dibutyl Phosphate)
Matrix Effect Compensation ExcellentExcellentModerate to Poor
Recovery 85-115%80-120%Variable, matrix-dependent
Precision (RSD%) < 15%< 15%> 20% in complex matrices
Linearity (r²) > 0.99> 0.99Can be compromised by matrix effects
Co-elution with Analyte Nearly identical retention timeSlight chromatographic shifts possible due to isotope effectsDifferent retention times

Note: The data presented in this table is a representative summary based on established principles of using stable isotope-labeled internal standards. Actual experimental results may vary depending on the specific matrix and analytical conditions.

Experimental Protocol: Quantification of Dialkyl Phosphates in Urine using a Deuterated Internal Standard

This section outlines a typical experimental protocol for the quantitative analysis of dialkyl phosphates (DAPs) in human urine using a deuterated internal standard like this compound.

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 1 mL of urine sample, add a known concentration of the deuterated internal standard solution (e.g., this compound).

  • Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis WAX) with methanol (B129727) followed by water.

  • Loading: Load the spiked urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analytes and the internal standard with an appropriate elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and the deuterated internal standard.

3. Data Analysis

  • Calculate the peak area ratio of the analyte to the deuterated internal standard.

  • Quantify the analyte concentration using a calibration curve constructed by plotting the peak area ratios of calibration standards against their known concentrations.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the analysis of dialkyl phosphates using a deuterated internal standard and the logical relationship for selecting an optimal internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample spike_is Spike with This compound urine_sample->spike_is spe Solid-Phase Extraction (SPE) spike_is->spe elution Elution spe->elution dry_reconstitute Dry Down & Reconstitute elution->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms Inject data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

A typical experimental workflow for DAP analysis.

logical_relationship cluster_outcome Outcome analyte Target Analyte (e.g., Dibutyl Phosphate) ideal_is Ideal Internal Standard (Deuterated Analogue) non_ideal_is Non-Ideal Internal Standard (Structural Analogue) coelution Co-elution ideal_is->coelution Ensures matrix_effect Similar Matrix Effects ideal_is->matrix_effect Ensures recovery Comparable Recovery ideal_is->recovery Ensures non_ideal_is->coelution Fails to Ensure non_ideal_is->matrix_effect Fails to Ensure non_ideal_is->recovery Fails to Ensure accurate Accurate & Precise Quantification coelution->accurate matrix_effect->accurate recovery->accurate inaccurate Inaccurate & Imprecise Quantification

Logical relationship for internal standard selection.

References

Method Robustness Testing: A Comparative Guide Featuring Dibutyl Phosphate-d18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. Method robustness, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. The use of a stable isotope-labeled internal standard (SIL-IS), such as Dibutyl Phosphate-d18, is a key strategy for enhancing method robustness, particularly in chromatography and mass spectrometry-based assays. This guide provides an objective comparison of analytical performance with and without a deuterated internal standard, supported by illustrative experimental data and detailed protocols.

The Critical Role of Internal Standards in Robustness Testing

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. The ideal IS is chemically and physically similar to the analyte of interest. A SIL-IS, like this compound, is the gold standard as it has the same chemical structure as the analyte (Dibutyl Phosphate) but is mass-shifted due to the incorporation of heavy isotopes (deuterium). This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[1][2]

Performance Comparison: The Advantage of a Deuterated Internal Standard

The choice of internal standard significantly impacts the robustness of an analytical method. The following table compares key performance parameters for an analytical method under three scenarios: using this compound as an internal standard, using a non-deuterated structural analog as an internal standard, and performing the analysis without an internal standard.

Performance ParameterWith this compound (SIL-IS)With Non-Deuterated Structural Analog ISWithout Internal Standard
Correction for Sample Preparation Variability ExcellentModerate to GoodNone
Correction for Injection Volume Variation ExcellentGoodNone
Compensation for Matrix Effects ExcellentModerateNone
Precision (%RSD) under Varied Conditions < 5%5-15%> 15%
Accuracy under Varied Conditions 95-105%85-115%< 80% or > 120%
Reliability of Results HighModerateLow

This table presents illustrative data to highlight the expected performance differences.

Experimental Protocols

A robustness study involves intentionally varying key method parameters to assess the impact on analytical results.

Objective:

To assess the robustness of an LC-MS/MS method for the quantification of a target analyte (e.g., a related organophosphate) in a biological matrix using this compound as an internal standard.

Methodology:

A set of experiments is designed where specific method parameters are varied within a predefined range. The effect of these variations on the calculated analyte concentration is then evaluated.

  • Preparation of Samples:

    • Prepare a bulk batch of a quality control (QC) sample at a mid-range concentration of the target analyte in the relevant biological matrix (e.g., human plasma).

    • Spike the QC sample with a constant concentration of this compound.

  • Variation of Method Parameters:

    • Define the nominal and varied conditions for selected parameters. For example:

      • Column Temperature: Nominal: 40°C; Varied: 38°C and 42°C.

      • Mobile Phase pH: Nominal: 4.5; Varied: 4.3 and 4.7.

      • Flow Rate: Nominal: 0.5 mL/min; Varied: 0.48 mL/min and 0.52 mL/min.

  • Sample Analysis:

    • Analyze multiple replicates (e.g., n=6) of the QC sample under the nominal conditions.

    • Analyze multiple replicates of the QC sample under each of the varied conditions.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each injection.

    • Determine the concentration of the analyte in each sample using the calibration curve.

    • Calculate the mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD) for each set of conditions.

Data Presentation: Illustrative Robustness Study Results

The following table summarizes the hypothetical results of the robustness study described above, comparing the performance of the method with and without the use of this compound.

Varied ParameterConditionAnalyte Peak Area (%RSD)Analyte/IS Ratio (%RSD) with this compound
Nominal -4.81.5
Column Temperature 38°C6.21.8
42°C5.91.6
Mobile Phase pH 4.37.52.1
4.77.12.0
Flow Rate 0.48 mL/min8.22.5
0.52 mL/min8.52.3

As the illustrative data shows, the variability in the analyte peak area increases significantly with changes in the method parameters. However, when the peak area is normalized to that of the internal standard (Analyte/IS Ratio), the variability (%RSD) remains low, demonstrating the robustness of the method when using this compound.

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams are provided.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis under Varied Conditions cluster_data Data Evaluation Prep_QC Prepare QC Samples Spike_IS Spike with this compound Prep_QC->Spike_IS Nominal Nominal Conditions Spike_IS->Nominal Temp_Var Vary Temperature Spike_IS->Temp_Var pH_Var Vary pH Spike_IS->pH_Var Flow_Var Vary Flow Rate Spike_IS->Flow_Var Calc_Ratio Calculate Analyte/IS Ratio Nominal->Calc_Ratio Temp_Var->Calc_Ratio pH_Var->Calc_Ratio Flow_Var->Calc_Ratio Calc_Conc Calculate Concentration Calc_Ratio->Calc_Conc Assess_Var Assess Variability (%RSD) Calc_Conc->Assess_Var

Workflow for a typical method robustness study.

IS_Logic cluster_sources Sources of Variation cluster_impact Impact on Signals cluster_output Result Prep_Error Sample Prep Variability Analyte_Signal Analyte Signal Prep_Error->Analyte_Signal Affects Both IS_Signal IS Signal (this compound) Prep_Error->IS_Signal Affects Both Inject_Error Injection Inconsistency Inject_Error->Analyte_Signal Affects Both Inject_Error->IS_Signal Affects Both Matrix_Effect Matrix Effects Matrix_Effect->Analyte_Signal Affects Both Matrix_Effect->IS_Signal Affects Both Ratio Analyte/IS Ratio Analyte_Signal->Ratio Normalization IS_Signal->Ratio Normalization Robust_Result Robust & Reliable Result Ratio->Robust_Result

Logical diagram of internal standard compensation.

References

A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Dibutyl Phosphate-d18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites and internal standards is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of Dibutyl Phosphate-d18 (DBP-d18), a deuterated internal standard for Dibutyl Phosphate (B84403) (DBP).

Dibutyl phosphate is a metabolite of the widely used industrial chemical tributyl phosphate and is of significant interest in environmental and toxicological studies. The use of a stable isotope-labeled internal standard like DBP-d18 is crucial for achieving high accuracy and precision in quantitative methods. The choice between GC-MS and LC-MS/MS for its analysis depends on various factors including sample matrix, required sensitivity, and sample throughput. This guide presents a head-to-head comparison of these techniques, supported by experimental data and detailed methodologies.

Quantitative Performance at a Glance

A key differentiator between GC-MS and LC-MS/MS for the analysis of polar analytes like DBP-d18 lies in the sample preparation and the resulting analytical performance. The following table summarizes the quantitative capabilities of each technique for the analysis of the non-deuterated analogue, Dibutyl Phosphate, which is directly comparable to its deuterated counterpart.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Quantification (LOQ) ≈ 0.25 µ g/media [1][2]1 ng/mL (ppb)
Sample Preparation Derivatization required"Dilute-and-shoot" often possible
Derivatization Agents Diazomethane[3][4], Silylation reagents (e.g., BSTFA)[5][6]Not applicable
Ionization Technique Electron Ionization (EI)Electrospray Ionization (ESI)[7][8]
Volatility Requirement High (achieved through derivatization)Not a limiting factor
Thermal Stability Requires thermally stable derivativesNot a major concern

The Deciding Factor: Derivatization in GC-MS

Due to its polar nature and low volatility, Dibutyl Phosphate and its deuterated analogue are not directly amenable to GC-MS analysis.[9] A chemical modification step, known as derivatization, is necessary to convert the analyte into a more volatile and thermally stable compound.[10] Common derivatization strategies for organophosphorus compounds include methylation using diazomethane (B1218177) or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5][11]

While effective, derivatization introduces an additional step in the sample preparation workflow, which can increase analysis time and introduce potential sources of error. The completeness of the derivatization reaction and the stability of the resulting derivative are critical for accurate quantification.

The Advantage of Direct Analysis: LC-MS/MS

In contrast, LC-MS/MS is well-suited for the direct analysis of polar and non-volatile compounds like DBP-d18.[12] This technique separates analytes in the liquid phase, eliminating the need for derivatization. The "soft" ionization technique of Electrospray Ionization (ESI) allows for the gentle transfer of the analyte ions into the mass spectrometer, preventing thermal degradation.[7][8] This direct analysis approach simplifies the sample preparation workflow, often allowing for a "dilute-and-shoot" method, which significantly improves sample throughput.

Experimental Methodologies

Below are representative experimental protocols for the analysis of Dibutyl Phosphate using both GC-MS and LC-MS/MS. DBP-d18 would be analyzed under the same conditions, with adjustment of the mass-to-charge ratio (m/z) for the deuterated compound.

GC-MS with Derivatization (Methylation)

This protocol is based on the derivatization of DBP with diazomethane.[4]

  • Sample Preparation: An aliquot of the sample containing DBP is taken in a suitable solvent like n-dodecane.

  • Derivatization: A freshly prepared solution of diazomethane in ether is added to the sample. The mixture is warmed at 60°C in a water bath to facilitate the reaction.

  • Evaporation: Excess diazomethane and ether are removed under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent for GC injection.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Oven Program: A temperature gradient is used to separate the derivatized analyte from other matrix components.

    • MS Detector: Operated in Electron Ionization (EI) mode, with Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the methylated DBP derivative.

LC-MS/MS Direct Analysis

This protocol is based on the direct analysis of DBP without derivatization.[7][8]

  • Sample Preparation: The sample is diluted with the initial mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).

  • Filtration: The diluted sample is filtered through a 0.22 µm filter to remove particulates.

  • LC-MS/MS Analysis:

    • LC Column: A reverse-phase C18 column is commonly used for the separation of polar compounds.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate.

    • Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode. For DBP, negative ion mode is often preferred, monitoring the [M-H]⁻ ion.[7][8]

    • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of DBP and monitoring specific product ions after fragmentation.

Experimental Workflow Diagrams

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample containing This compound Derivatization Derivatization (e.g., Methylation) Sample->Derivatization Evaporation Solvent Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization MS_Detection Mass Spectrometry Detection (SIM) EI_Ionization->MS_Detection

Caption: GC-MS analytical workflow for this compound, including the mandatory derivatization step.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample containing This compound Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_MS_Detection Tandem Mass Spectrometry Detection (MRM) ESI_Ionization->MS_MS_Detection

Caption: LC-MS/MS analytical workflow for this compound, showcasing a simplified direct analysis approach.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound.

  • GC-MS is a robust and widely available technique. However, the mandatory derivatization step for polar analytes like DBP-d18 adds complexity and time to the workflow.

  • LC-MS/MS offers a more streamlined and often more sensitive approach for the direct analysis of DBP-d18. The elimination of the derivatization step simplifies sample preparation, increases sample throughput, and reduces potential sources of analytical variability.

For researchers and scientists focused on high-throughput and highly sensitive quantification of this compound, LC-MS/MS is generally the superior choice . Its ability to directly analyze the polar analyte without derivatization provides significant advantages in terms of efficiency, simplicity, and often, analytical performance. However, in laboratories where LC-MS/MS is not available, a well-optimized GC-MS method with a robust derivatization protocol can still provide reliable quantitative results.

References

Safety Operating Guide

Proper Disposal of Dibutyl Phosphate-d18: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Dibutyl Phosphate-d18 is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements. While this document pertains to this compound, the disposal procedures are analogous to those for non-deuterated Dibutyl Phosphate.

Immediate Safety and Handling Precautions

Dibutyl Phosphate is a corrosive material that can cause severe skin and eye burns.[1][2] Inhalation may lead to chemical burns in the respiratory tract.[2] Always handle this chemical within a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Emergency eye wash stations and safety showers should be readily accessible.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations.[1]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and spent materials from spill clean-ups, in a designated and properly labeled hazardous waste container.

    • The container must be made of a compatible material (avoid metal containers) and kept tightly closed when not in use.[1][3]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[2][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture and their approximate concentrations.

    • Indicate the hazards associated with the waste (e.g., "Corrosive").

  • Spill Management:

    • In the event of a spill, evacuate the immediate area of personnel not wearing appropriate PPE.[4]

    • Remove all sources of ignition as Dibutyl Phosphate is a combustible liquid.[4]

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[4][6] Do not use sawdust or other combustible materials.

    • Carefully collect the absorbent material and place it into the designated hazardous waste container.

    • Ventilate the area of the spill after the clean-up is complete.[4]

  • Final Disposal:

    • Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste container.

    • Do not attempt to dispose of this compound down the drain or with general laboratory trash.[1]

Quantitative Data Summary

The following table summarizes key quantitative exposure limits for Dibutyl Phosphate. Note that these are workplace exposure limits for the non-deuterated form and are provided for safety and handling context.

ParameterValueAgency
Permissible Exposure Limit (PEL)1 ppm (8-hour TWA)OSHA
Recommended Exposure Limit (REL)1 ppm (10-hour TWA)NIOSH
Short-Term Exposure Limit (STEL)2 ppm (15-minute)NIOSH
Threshold Limit Value (TLV)1 ppm (8-hour TWA)ACGIH
Short-Term Exposure Limit (STEL)2 ppmACGIH

TWA: Time-Weighted Average

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Absorb with inert material 3. Collect in sealed container is_spill->spill_procedure Yes collect_waste Collect in a designated, labeled hazardous waste container is_spill->collect_waste No spill_procedure->collect_waste store_waste Store container in a cool, dry, well-ventilated area away from incompatibles collect_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup and disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。